D(+)-Trehalose dihydrate
Description
Historical Perspective on Discovery and Early Research Hypotheses
The scientific journey of trehalose (B1683222) began in the 19th century, with its initial discovery and subsequent characterization sparking interest in its unique properties.
The first documented discovery of trehalose was in 1832 by H.A. Wiggers, who identified it while studying the ergot fungus of rye. usbio.netnih.gov Later, in 1858, the French chemist Marcellin Berthelot isolated a disaccharide from "trehala manna," a substance produced by weevils, and named it trehalose. mdpi.com Around the same time, in 1858, Mitscherlich isolated it from mushrooms and called it "mycose". researchgate.net
Early research focused on its chemical nature and distribution. It was identified as a non-reducing disaccharide composed of two glucose molecules. nih.govsigmaaldrich.com An important observation was made in 1925 by Koch and Koch, who noted the formation of a glassy substance in a yeast extract solution that had been stored for a long time, a hint at its later-recognized vitrification properties. mdpi.com For many years, it was considered a rare sugar, primarily associated with organisms known for their remarkable ability to survive extreme dehydration, such as resurrection plants and certain insect larvae. mdpi.com This association led to the early and enduring hypothesis that trehalose plays a fundamental role in the phenomenon of anhydrobiosis, the ability to withstand prolonged periods of desiccation. usbio.net
Table 2: Historical Timeline of D(+)-Trehalose Discovery
| Year | Researcher(s) | Key Finding/Event | Citation(s) |
|---|---|---|---|
| 1832 | H.A. Wiggers | First discovered trehalose in the ergot of rye. | usbio.netnih.gov |
| 1858 | Marcellin Berthelot | Isolated the compound from trehala manna and named it "trehalose". | mdpi.com |
| 1858 | Mitscherlich | Independently isolated the sugar from mushrooms, naming it "mycose". | researchgate.net |
| 1925 | Koch and Koch | Observed a glassy substance in stored yeast extract, foreshadowing its vitrification properties. | mdpi.com |
Overview of Recognized Biological Functions and Research Paradigms
The initial hypothesis linking trehalose to desiccation tolerance has expanded into a broader understanding of its multifaceted protective roles. Modern research has illuminated several key functions and the mechanisms that underpin them.
Stress Protectant (Anhydrobiosis and Cryoprotection): Trehalose is a highly effective protectant against damage from environmental stresses, particularly dehydration and freezing. sigmaaldrich.comagscientific.com This ability is central to anhydrobiosis. usbio.net Two primary theories explain this function. The "water replacement theory" posits that trehalose molecules directly replace water around essential biomolecules like proteins and membranes, forming hydrogen bonds to maintain their native structure and prevent damage. nih.gov The "vitrification theory" suggests that as cells dehydrate, the concentrated trehalose solution forms a stable, non-crystalline glassy state. nih.gov This glass has a high transition temperature and effectively splints cellular components in position, preventing aggregation and fusion. usbio.netnih.gov
Protein and Membrane Stabilization: Trehalose is an exceptional stabilizer of proteins and lipid membranes. himedialabs.compfanstiehl.com Its non-reducing nature prevents glycation, a damaging reaction between sugars and proteins. wikipedia.orgnih.gov It can stabilize partially unfolded proteins and inhibit the aggregation of proteins associated with certain diseases. sigmaaldrich.comagscientific.com This property is harnessed in biotechnology to preserve enzymes, vaccines, and cells during storage and freeze-drying. nih.govpfanstiehl.com
Energy and Carbon Storage: In many organisms, including fungi and insects, trehalose serves as a readily available reserve of energy and carbon. sigmaaldrich.commdpi.com The breakdown of one molecule of trehalose by the enzyme trehalase yields two molecules of glucose, providing a rapid source of fuel for metabolic processes. mdpi.com
Signaling and Regulation: A significant paradigm shift in trehalose research came with the discovery of the regulatory role of its precursor, trehalose-6-phosphate (B3052756) (T6P) , especially in plants. annualreviews.org T6P levels act as a sensor for the availability of sucrose, linking metabolic status to developmental processes like flowering and embryo formation. mdpi.comoup.com This has established trehalose metabolism as a central regulatory system and not just a protective pathway. annualreviews.org
Autophagy Induction: More recent research has identified trehalose as an inducer of autophagy, the cellular process for clearing out damaged components and protein aggregates. agscientific.comcaymanchem.com This function is being explored for its potential in contexts involving the accumulation of misfolded proteins. sigmaaldrich.com
Table 3: Key Biological Functions of D(+)-Trehalose
| Function | Proposed Mechanism(s) | Biological Significance |
|---|---|---|
| Anhydrobiosis/Cryoprotection | Water Replacement Theory; Vitrification (Glass Formation) | Survival of extreme dehydration and freezing temperatures in many organisms. usbio.netnih.gov |
| Protein Stabilization | Direct hydrogen bonding; inhibition of aggregation; non-reducing nature prevents glycation. | Prevents denaturation and aggregation of proteins during stress, storage, and disease. agscientific.compfanstiehl.com |
| Energy Reserve | Hydrolysis by trehalase yields two glucose molecules. | Provides a dense and stable source of energy for metabolic activity, such as insect flight. wikipedia.orgmdpi.com |
| Metabolic Signaling | The precursor T6P acts as a signal of sugar availability. | Regulates growth, development, and carbon allocation, particularly in plants. annualreviews.orgoup.com |
| Autophagy Induction | Activates master regulators of the autophagy-lysosome pathway. | Cellular housekeeping, clearance of damaged organelles and protein aggregates. agscientific.comcaymanchem.com |
Structure
2D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVHGFAJLZWDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of D + Trehalose Dihydrate
Canonical Trehalose-6-Phosphate (B3052756) Synthase/Phosphatase (OtsA-OtsB/TPS-TPP) Pathway
The most conserved and widespread route for trehalose (B1683222) biosynthesis is the two-step OtsA-OtsB or TPS/TPP pathway. tandfonline.complos.orgnih.gov This pathway involves the initial synthesis of a phosphorylated intermediate, trehalose-6-phosphate (T6P), which is subsequently dephosphorylated to yield free trehalose. mdpi.complos.orgnih.gov
Trehalose-6-phosphate synthase (TPS), encoded by the otsA gene in Escherichia coli, catalyzes the first committed step in this pathway. nih.govpnas.org This enzyme facilitates the transfer of a glucose moiety from a nucleotide sugar donor, such as UDP-glucose, to glucose-6-phosphate, forming trehalose-6-phosphate. mdpi.comuniprot.org
The TPS enzyme from Mycobacterium smegmatis has been purified and characterized as a monomer with a molecular weight of approximately 60 kDa. nih.govoup.com In contrast, the TPS from Saccharomyces cerevisiae is part of a larger multimeric complex. ebi.ac.uk The catalytic activity of TPS enzymes can be influenced by various factors. For instance, the mycobacterial TPS shows a broad pH optimum between 7.0 and 9.0 and is activated by polyanions like heparin, which can increase its affinity for UDP-glucose by over 100-fold. nih.govoup.com The enzyme also exhibits specificity for its glucosyl acceptor, with glucose-6-phosphate being the preferred substrate. oup.com
Table 1: Properties of Trehalose-6-Phosphate Synthase (TPS)
| Property | Finding | Source |
|---|---|---|
| Gene | otsA in E. coli | nih.govpnas.org |
| Reaction | UDP-glucose + Glucose-6-phosphate → Trehalose-6-phosphate + UDP | mdpi.comuniprot.org |
| Molecular Weight (M. smegmatis) | ~60 kDa (monomer) | nih.govoup.com |
| pH Optimum (M. smegmatis) | 7.0 - 9.0 | oup.com |
| Activators (M. smegmatis) | Polyanions (e.g., heparin) | nih.govoup.com |
| Substrate Specificity | Prefers glucose-6-phosphate as the glucosyl acceptor. | oup.com |
The second and final step of this pathway is catalyzed by trehalose-6-phosphate phosphatase (TPP), the product of the otsB gene. nih.govpnas.org This enzyme belongs to the family of hydrolases and specifically acts on phosphoric monoester bonds. wikipedia.org Its systematic name is α,α-trehalose-6-phosphate phosphohydrolase. wikipedia.org TPP dephosphorylates trehalose-6-phosphate to produce free trehalose and inorganic phosphate (B84403). mdpi.comresearchgate.net
TPP is a member of the HAD-like hydrolase superfamily. ebi.ac.ukresearchgate.net The enzyme from Fusarium graminearum has a molecular weight of approximately 99.8 kDa and exhibits optimal activity at a pH of 6.5 and a temperature of 40°C. nih.gov Its activity is significantly enhanced by the presence of magnesium ions (Mg²⁺). nih.gov Kinetic studies of the F. graminearum TPP revealed a Kₘ value of 0.96 μmol/L and a Vₘₐₓ of 15.79 μmol/L/min. nih.gov Structural analyses of TPP from pathogenic fungi have elucidated the mechanisms of substrate recognition and catalysis, highlighting a "closed" conformation upon substrate binding that ensures high specificity. pnas.org
Table 2: Properties of Trehalose-6-Phosphate Phosphatase (TPP)
| Property | Finding | Source |
|---|---|---|
| Gene | otsB in E. coli | nih.govpnas.org |
| Reaction | Trehalose-6-phosphate + H₂O → Trehalose + Pi | mdpi.comresearchgate.net |
| Enzyme Family | HAD-like hydrolase superfamily | ebi.ac.ukresearchgate.net |
| Molecular Weight (F. graminearum) | ~99.8 kDa | nih.gov |
| Optimal pH (F. graminearum) | 6.5 | nih.gov |
| Optimal Temperature (F. graminearum) | 40°C | nih.gov |
| Cofactors | Requires divalent metal ions like Mg²⁺ for activity. | nih.govnih.gov |
| Kinetics (F. graminearum) | Kₘ = 0.96 μmol/L, Vₘₐₓ = 15.79 μmol/L/min | nih.gov |
The OtsA-OtsB/TPS-TPP pathway is subject to tight regulation, particularly in response to environmental stresses. In E. coli, the expression of the otsA and otsB genes, which form an operon, is induced by osmotic stress and entry into the stationary phase. researchgate.netmdpi.com This regulation is controlled by the stress-response sigma factor RpoS. mdpi.comnih.gov The accumulation of trehalose under hyperosmotic conditions is a key protective mechanism. nih.gov
In plants, the regulation is more complex, with the intermediate trehalose-6-phosphate (T6P) itself acting as a crucial signaling molecule that links plant growth and development to their metabolic status. nih.govannualreviews.organnualreviews.org The levels of T6P are critical, and their manipulation through genetic engineering can lead to significant phenotypic changes. pnas.org For example, overexpression of otsA in Arabidopsis thaliana leads to an accumulation of T6P and developmental alterations. pnas.org Conversely, expressing otsB lowers T6P levels. pnas.org
Trehalose Synthase (TreS) Pathway
An alternative route for trehalose biosynthesis is the Trehalose Synthase (TreS) pathway. This pathway utilizes a single enzyme, trehalose synthase, to directly interconvert maltose (B56501) and trehalose. nih.govscispace.com
Trehalose synthase (TreS) catalyzes the reversible isomerization of maltose (an α-1,4-linked disaccharide of glucose) into trehalose (an α,α-1,1-linked disaccharide). nih.govacs.org This enzyme was first identified in Pimelobacter sp. R48. tandfonline.complos.org The TreS from Mycobacterium smegmatis has been purified and found to have a subunit molecular mass of 68 kDa, but it exists as a hexamer in its active form. scispace.com The enzyme from a saline-alkali soil metagenome showed optimal activity at pH 9.0 and 45°C. plos.org The reaction mechanism is proposed to be a two-step, double-displacement process involving a covalent glycosyl-enzyme intermediate. nih.govacs.org
Table 3: Properties of Trehalose Synthase (TreS)
| Property | Finding | Source |
|---|---|---|
| Reaction | Maltose ⇌ Trehalose | nih.govacs.org |
| Molecular Weight (M. smegmatis subunit) | 68 kDa | scispace.com |
| Active Form (M. smegmatis) | Hexamer | scispace.com |
| Optimal pH (Metagenomic TreS) | 9.0 | plos.org |
| Optimal Temperature (Metagenomic TreS) | 45°C | plos.org |
| Mechanism | Two-step, double-displacement | nih.govacs.org |
The TreS enzyme exhibits a remarkable ability to catalyze the interconversion of maltose and trehalose in a reversible manner. nih.govnih.gov The equilibrium of the reaction typically favors the formation of trehalose. nih.gov Kinetic analyses have shown that TreS from a metagenomic source has a higher catalytic efficiency (kcat/Km) for maltose compared to trehalose, suggesting a preference for the synthesis of trehalose. plos.org
The substrate specificity of TreS is quite strict. While it efficiently utilizes maltose, it shows little to no activity on other disaccharides like isomaltose, kojibiose, and cellobiose. tandfonline.comscispace.com However, nigerose (B1581268) (an α-1,3-linked glucose disaccharide) can be converted to trehalose, albeit at a much lower rate than maltose. scispace.com The reversibility of the TreS reaction means that the enzyme can also be involved in the catabolism of trehalose, depending on the cellular concentrations of the substrates. scispace.comnih.gov In some organisms, under certain conditions, TreS may be more important for trehalose degradation than its synthesis. nih.gov
Maltooligosyl Trehalose Synthase/Trehalohydrolase (TreY-TreZ) Pathway
Among the several routes for trehalose biosynthesis, the TreY-TreZ pathway is a notable two-step process found in prokaryotes, particularly bacteria capable of utilizing complex carbohydrates like starch or glycogen. tandfonline.cominfona.plmdpi.com This pathway converts maltooligosaccharides into trehalose through the sequential action of two key enzymes: Maltooligosyl trehalose synthase (TreY) and Maltooligosyl trehalose trehalohydrolase (TreZ). tandfonline.comebi.ac.ukeuacademic.org The process begins with TreY, which acts on a maltooligosaccharide chain, followed by TreZ, which releases the final trehalose molecule. infona.plebi.ac.uk
Enzymology of Maltooligosyl Trehalose Synthase (TreY)
Maltooligosyl trehalose synthase (MTSase), encoded by the treY gene, is the first enzyme in this pathway. ebi.ac.ukeuacademic.org Its primary function is to catalyze an intramolecular transglycosylation reaction. ebi.ac.ukuniprot.org TreY acts on the reducing end of a maltooligosaccharide, such as maltodextrin, converting the α-1,4-glucosidic linkage of the terminal disaccharide into an α,α-1,1-glycosidic bond. infona.plebi.ac.uk This reaction forms an intermediate product known as maltooligosyl trehalose. euacademic.orguniprot.org The enzyme can act on a variety of maltooligosaccharides, including maltotriose, maltotetraose, and maltopentaose. nih.gov
Table 1: Enzymatic Properties of Maltooligosyl Trehalose Synthase (TreY)
| Property | Description | Source(s) |
| Enzyme Name | Maltooligosyl trehalose synthase (MTSase) | ebi.ac.uk |
| Gene | treY | euacademic.org |
| EC Number | 5.4.99.15 | ebi.ac.ukuniprot.org |
| Function | Catalyzes the conversion of a terminal α-1,4-glucosidic linkage to an α,α-1,1-glucosidic linkage in maltooligosaccharides. | ebi.ac.uk |
| Reaction Type | Intramolecular transglycosylation | ebi.ac.ukuniprot.org |
| Substrates | Maltooligosaccharides (e.g., starch, glycogen, maltotriose, maltotetraose, maltopentaose) | nih.govsemanticscholar.org |
| Product | Maltooligosyl trehalose | uniprot.org |
| Optimal Temperature | 75°C (in Sulfolobus acidocaldarius) | nih.gov |
| Optimal pH | 5.0 (in Sulfolobus acidocaldarius) | nih.gov |
Enzymology of Maltooligosyl Trehalose Trehalohydrolase (TreZ)
The second and final step in this pathway is catalyzed by Maltooligosyl trehalose trehalohydrolase (MTHase), encoded by the treZ gene. ebi.ac.ukeuacademic.orguniprot.org This enzyme specifically hydrolyzes the penultimate α-1,4-glucosidic bond in the maltooligosyl trehalose intermediate created by TreY. infona.plebi.ac.uknih.gov This action releases a free trehalose molecule and a smaller maltooligosaccharide. infona.plebi.ac.uk TreZ is classified as a glycoside hydrolase. creative-enzymes.com The enzyme from Arthrobacter sp. Q36 has been shown to have a molecular mass of approximately 62,000 Da and exhibits optimal activity at a pH of 6.5 and a temperature of 45°C. nih.gov
Table 2: Enzymatic Properties of Maltooligosyl Trehalose Trehalohydrolase (TreZ)
| Property | Description | Source(s) |
| Enzyme Name | Maltooligosyl trehalose trehalohydrolase (MTHase) | ebi.ac.ukuniprot.org |
| Gene | treZ | euacademic.orguniprot.org |
| EC Number | 3.2.1.141 | uniprot.orgcreative-enzymes.com |
| Function | Catalyzes the hydrolysis of the α-1,4-glucosidic linkage in maltooligosyl trehalose. | uniprot.orgnih.gov |
| Reaction Type | Hydrolysis | wikipedia.org |
| Substrate | Maltooligosyl trehalose | infona.pl |
| Products | D(+)-Trehalose, (1->4)-alpha-D-glucan | creative-enzymes.com |
| Optimal Temperature | 45°C (in Arthrobacter sp. Q36) | nih.gov |
| Optimal pH | 6.5 (in Arthrobacter sp. Q36) | nih.gov |
Other Identified Biosynthetic Routes (e.g., TreT, TreP)
Besides the TreY-TreZ pathway, several other biosynthetic routes for trehalose exist in various organisms. asm.orgnih.gov
TreT Pathway : This pathway involves the enzyme trehalose glycosyltransferring synthase (TreT), which synthesizes trehalose from a nucleotide-sugar donor, such as ADP-glucose, and a glucose acceptor. tandfonline.comresearchgate.netnih.gov The reaction is reversible and has been identified primarily in hyperthermophilic archaea and some bacteria. asm.orgresearchgate.netnih.gov While ADP-glucose is a common substrate, some TreT enzymes can also utilize UDP-glucose or GDP-glucose, albeit less efficiently. researchgate.net
TreP Pathway : The TreP pathway utilizes the enzyme trehalose phosphorylase (TreP) to catalyze the reversible synthesis of trehalose from glucose-1-phosphate (G1P) and glucose. nih.govresearchgate.netnih.gov This pathway has been found in some fungi and bacteria. infona.plnih.gov
Degradation Pathways of D(+)-Trehalose Dihydrate
The breakdown, or catabolism, of trehalose is a crucial process for mobilizing stored energy. wikipedia.orgmdpi.com The primary mechanism for trehalose degradation is enzymatic hydrolysis, which breaks the disaccharide into two glucose molecules. wikipedia.orgoup.com This process is fundamental for various physiological activities in organisms, such as fungal spore germination and insect flight. wikipedia.org
Trehalase-Mediated Hydrolysis (TreA, TreC, TreF)
The hydrolysis of trehalose is catalyzed by a class of enzymes known as trehalases (EC 3.2.1.28). nih.govwikipedia.org These enzymes are glycoside hydrolases that cleave the α,α-1,1-glycosidic bond, yielding two molecules of glucose. creative-enzymes.comwikipedia.org In bacteria such as E. coli, several trehalases with distinct cellular locations and regulatory mechanisms have been identified. tandfonline.comoup.com
TreA : This is a periplasmic trehalase, meaning it is located in the space between the inner and outer bacterial membranes. tandfonline.comoup.com TreA is induced under conditions of high osmolarity and its function is to hydrolyze external trehalose into glucose, which is then transported into the cell. tandfonline.comoup.com
TreC : Trehalose-6-phosphate hydrolase, or TreC, is involved in an alternative pathway for trehalose metabolism. tandfonline.comnih.gov Under low osmolarity conditions, trehalose can be transported into the cell and converted to trehalose-6-phosphate by the phosphotransferase system (PTS) component TreB. tandfonline.comnih.gov TreC then hydrolyzes trehalose-6-phosphate into glucose and glucose-6-phosphate. tandfonline.comoup.com
TreF : This enzyme is a cytoplasmic trehalase. tandfonline.comoup.com It is responsible for degrading trehalose that has been synthesized within the cytoplasm, particularly under conditions of high osmolarity where trehalose acts as an osmoprotectant. tandfonline.comasm.org TreF shares high homology with TreA but functions in a different cellular compartment. asm.org
Table 3: Key Trehalase Enzymes in E. coli
| Enzyme | Gene | Location | Function | Regulation | Source(s) |
| TreA | treA | Periplasm | Hydrolyzes extracellular trehalose to glucose. | Induced by high osmolarity. | tandfonline.comoup.com |
| TreC | treC | Cytoplasm | Hydrolyzes trehalose-6-phosphate to glucose and glucose-6-phosphate. | Part of the tre operon, induced by trehalose-6-phosphate. | tandfonline.comnih.gov |
| TreF | treF | Cytoplasm | Hydrolyzes intracellularly synthesized trehalose. | Weakly induced by high osmolarity; dependent on RpoS. | tandfonline.comasm.org |
Regulation of Trehalose Catabolism
The breakdown of trehalose is a tightly regulated process, ensuring that this vital energy source is utilized when needed. Regulation occurs at multiple levels, from gene expression to hormonal control.
In bacteria like E. coli, the expression of trehalase genes is often controlled by environmental cues. For instance, the tre operon, which includes treB and treC, is induced by the presence of its substrate, trehalose-6-phosphate, and repressed by the regulator protein TreR. tandfonline.com The activity of periplasmic TreA is notably increased in response to high osmotic stress, allowing the cell to utilize external trehalose. oup.com
In insects, trehalose catabolism is under neuroendocrine control. nih.govoup.com Hormones play a significant role in managing hemolymph (blood) trehalose levels. oup.com For example, insulin-like peptides can enhance trehalose catabolism by increasing the expression and activity of trehalase enzymes, leading to a decrease in trehalose concentration. mdpi.com Conversely, other hormones can stimulate trehalose production. oup.com Transcription factors, such as Forkhead box O (FoxO), which is a target of the insulin (B600854) signaling pathway, also play a crucial role in regulating the expression of trehalase genes. oup.commdpi.com
Molecular and Cellular Mechanisms of D + Trehalose Dihydrate Bioprotection
Stabilization of Proteins and Macromolecules
The stability of proteins and other macromolecules is paramount for cellular function. D(+)-Trehalose dihydrate employs several interconnected mechanisms to prevent their denaturation and aggregation under stress conditions.
The "water replacement hypothesis" is a cornerstone of understanding trehalose's protective action. researchgate.netacs.orgmdpi.com In their native state, proteins are surrounded by a hydration shell of water molecules that is crucial for maintaining their three-dimensional structure and function. During stress events like dehydration, the loss of this water shell can lead to irreversible denaturation.
This compound mitigates this by directly interacting with the protein surface, effectively replacing the displaced water molecules. mdpi.combiorxiv.orgacs.org Through its numerous hydroxyl groups, trehalose (B1683222) can form hydrogen bonds with the polar residues of proteins, creating a protective layer that preserves the native protein conformation in the absence of sufficient water. biorxiv.orgmdpi.comnih.gov Molecular dynamics simulations have provided an atomic-level picture of this process, showing trehalose molecules approaching the protein surface and forming hydrogen bonds, thereby acting as both a hydrogen bond donor and acceptor. biorxiv.org This direct interaction is crucial for maintaining the structural integrity of proteins during processes like freeze-drying. nih.gov
Table 1: Key Tenets of the Water Replacement Hypothesis
| Principle | Description | Supporting Evidence |
| Hydration Shell Maintenance | Trehalose molecules substitute for water molecules in the hydration shell of proteins and membranes. mdpi.com | Molecular dynamics simulations show trehalose forming hydrogen bonds with protein surfaces. biorxiv.org |
| Structural Preservation | By replacing water, trehalose helps to maintain the native spacing and conformation of biomolecules. acs.orgnih.gov | FTIR studies indicate the preservation of protein secondary structure in the presence of trehalose during freeze-drying. researchgate.net |
| Prevention of Denaturation | The direct hydrogen bonding network provided by trehalose prevents the unfolding and aggregation of proteins. mdpi.comnih.gov | Enzyme activity assays demonstrate the preservation of protein function after stress in the presence of trehalose. nih.gov |
Another significant mechanism is the "vitrification hypothesis," which posits that this compound forms a highly viscous, amorphous glassy matrix that physically entraps and protects biomolecules. wikipedia.orgresearchgate.netnih.gov This glassy state is achieved upon the removal of water, for instance, during desiccation.
Trehalose has a remarkably high glass transition temperature (Tg) compared to other disaccharides. nih.govresearchgate.net This property allows it to form a stable glass at physiological temperatures, effectively immobilizing proteins and other macromolecules within this solid matrix. nih.govnih.gov This physical entrapment severely restricts molecular mobility, preventing the conformational changes that lead to denaturation and aggregation. nih.gov The transition from a crystalline dihydrate form to an amorphous glassy state upon dehydration is a key aspect of this protective mechanism. researchgate.net While vitrification is a dominant stabilization mechanism at temperatures below the glass transition temperature, its interplay with the water replacement mechanism provides comprehensive protection across a range of conditions. nih.gov
Table 2: Properties of Trehalose Supporting the Vitrification Hypothesis
| Property | Value/Description | Significance in Bioprotection |
| Glass Transition Temperature (Tg) | High compared to other disaccharides (Tg of anhydrous trehalose is ~115°C). researchgate.net | Forms a stable, protective glassy matrix at physiological temperatures, restricting molecular mobility. nih.govnih.gov |
| Amorphous State Formation | Readily forms a non-crystalline, amorphous solid upon dehydration. researchgate.net | Prevents the damaging effects of ice crystal formation during freezing. rsc.org |
| Molecular Mobility | Significantly reduced in the glassy state. | Inhibits the unfolding and aggregation of entrapped proteins and macromolecules. nih.gov |
The "water entrapment" or "preferential exclusion" theory offers a complementary perspective on trehalose's bioprotective effects. According to this hypothesis, trehalose molecules are preferentially excluded from the immediate vicinity of the protein surface in aqueous solutions. nih.govacs.org This exclusion leads to an increase in the concentration of water molecules at the protein-water interface, effectively creating a more structured and stable hydration layer around the protein. nih.govacs.org
This phenomenon results in the "entrapment" of a protective water layer that stabilizes the protein's native conformation. nih.gov By being excluded, trehalose increases the thermodynamic cost of exposing the protein's hydrophobic core to the solvent, thus favoring the folded state. rsc.org This mechanism is particularly relevant in solutions where water is still present and works in concert with other protective mechanisms.
This compound exhibits a "chaperone-like" activity by directly inhibiting the aggregation of denatured or partially unfolded proteins. nih.govnih.gov This is a critical function, as the accumulation of aggregated proteins can be toxic to cells. Trehalose has been shown to slow down the rate of protein aggregation for a variety of proteins, including those associated with neurodegenerative diseases. nih.govmdpi.com
It achieves this by interacting with exposed hydrophobic regions on unfolded proteins, preventing them from associating with each other. mit.edu Studies have demonstrated that trehalose can suppress the thermal aggregation of proteins and enhance the anti-aggregation activity of natural molecular chaperones like αB-crystallin. nih.govproquest.com This effect is not merely a consequence of increased viscosity but involves specific interactions that stabilize aggregation-prone intermediates. nih.gov
By combining the mechanisms described above, this compound effectively inhibits the denaturation and subsequent inactivation of proteins under various stress conditions. For instance, during thermal stress, trehalose helps to maintain the native structure of proteins, as evidenced by a higher denaturation temperature (Tden) in its presence. acs.orgrsc.org
Molecular dynamics simulations have shown that even at elevated temperatures, trehalose can counteract the unfolding of peptides by maintaining their helical structure. acs.org This stabilizing effect is also observed during freeze-thaw cycles and long-term frozen storage, where trehalose preserves the functionality of enzymes like Ca2+-ATPase by preventing denaturation. mdpi.com The ability of trehalose to preserve protein structure and function is a direct consequence of its capacity to replace water, form a protective glassy matrix, and inhibit aggregation. mdpi.comnih.gov
Preservation of Cellular Membrane Integrity and Function
The cellular membrane is a primary target of damage during environmental stress. This compound plays a crucial role in preserving the integrity and function of cellular membranes, particularly during dehydration and freezing. nih.govnih.gov
During dehydration, the loss of water can lead to a phase transition in the lipid bilayer from a liquid crystalline to a gel phase, which can cause membrane fusion and leakage upon rehydration. Trehalose prevents this by interacting with the polar head groups of phospholipids. rsc.orgpreprints.org By forming hydrogen bonds with these head groups, trehalose maintains the spacing between lipid molecules, effectively replacing the structural role of water and preserving the fluidity of the membrane. nih.govnih.gov This interaction prevents the close packing of lipids and the subsequent phase transition, thereby maintaining the barrier function of the membrane. researchgate.netacs.org The successful preservation of plasma membrane integrity after drying has been demonstrated in mammalian cells loaded with trehalose. nih.gov
Interaction with Phospholipid Bilayers
This compound is recognized for its significant bioprotective properties, particularly its ability to stabilize lipid membranes under stressful conditions. nih.gov Molecular dynamics simulations have provided detailed insights into the interaction between trehalose and phospholipid bilayers. These studies reveal that trehalose molecules directly interact with the bilayer at its surface through the formation of hydrogen bonds. nih.govresearchgate.net This interaction does not, however, lead to the complete replacement of water molecules at the bilayer surface. nih.govresearchgate.net
The protective mechanism of trehalose involves its ability to bridge adjacent lipid molecules. By interacting with more than one lipid simultaneously, trehalose prevents them from aggregating or collapsing, which is crucial for maintaining membrane integrity during stress events like dehydration. researchgate.net The sugar molecules can adjust their conformation to fit into the spaces between the headgroups of phospholipids, such as dipalmitoylphosphatidylcholine (DPPC), where they preferentially form hydrogen bonds with the phosphate (B84403) and ester groups. researchgate.net
| Mechanism | Description | Key Findings | References |
|---|---|---|---|
| Hydrogen Bonding | Trehalose directly interacts with the polar head groups of phospholipids at the bilayer surface. | Forms hydrogen bonds with phosphate and ester groups; does not completely replace all water molecules. | nih.govresearchgate.net |
| Lipid Bridging | A single trehalose molecule can interact with multiple lipid molecules simultaneously. | Prevents lipid aggregation and collapse, maintaining spacing between headgroups. | researchgate.netnih.gov |
| Water Replacement | Trehalose replaces water molecules at the lipid-solvent interface, preserving hydrated membrane properties. | Essential for stabilizing membranes during dehydration. | researchgate.net |
| Thermal Stabilization | The number of trehalose-lipid hydrogen bonds increases at higher temperatures. | Minimizes the disruptive effects of heat on the bilayer structure. | nih.govresearchgate.net |
Modulation of Membrane Phase Transitions
One of the critical bioprotective functions of this compound is its ability to modulate the phase transitions of cell membranes, particularly during dehydration. In dry conditions, the phospholipids in cell membranes can transition from a liquid-crystalline state to a gel state, which can be damaging upon rehydration. nih.govresearchgate.net
Research on the yeast Saccharomyces cerevisiae has demonstrated a direct link between the presence of trehalose and the ability to tolerate dehydration. nih.gov Using Fourier transform infrared spectroscopy, studies have shown that trehalose significantly lowers the temperature of the gel to liquid-crystalline phase transition in the membranes of dry yeast cells. nih.govresearchgate.net In the absence of trehalose, this transition occurs at around 60°C, a temperature that is damaging to the cell. However, in the presence of trehalose, the transition temperature is lowered to approximately 40°C. nih.govresearchgate.net This allows the yeast to be rehydrated at warmer temperatures without experiencing the lethal effects of passing through a phase transition. nih.gov
This modulation of the phase transition temperature is a key aspect of how trehalose stabilizes membranes. By depressing the phase transition temperature, trehalose ensures that the membranes remain in the more fluid, liquid-crystal state even when dry. researchgate.net This prevents phase separation of lipids during drying and damaging phase transitions during rehydration, which is crucial for cell viability. researchgate.net
| Condition | Phase Transition Temperature (°C) | Reference |
|---|---|---|
| Dry Yeast Cells (Without Trehalose) | ~60°C | nih.govresearchgate.net |
| Dry Yeast Cells (With Trehalose) | ~40°C | nih.govresearchgate.net |
Prevention of Lipid Oxidation
This compound exhibits antioxidant properties that contribute to its bioprotective effects by preventing lipid peroxidation. allinno.comusbio.net Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to membrane damage and cellular injury. Trehalose has been shown to effectively reduce this damage.
Studies on Saccharomyces cerevisiae have shown that trehalose markedly increases cell viability when exposed to menadione, a superoxide-generating compound. nih.gov This protective effect is correlated with a decrease in the levels of lipid peroxidation. nih.gov Similarly, research on myoblasts demonstrated that trehalose treatment or pretreatment effectively reduced intracellular reactive oxygen species (ROS) and attenuated lipid peroxidation induced by hydrogen peroxide. nih.gov
Further evidence comes from studies on human red blood cells. High concentrations of glucose can induce significant damage, including lipid peroxidation. nih.gov However, the presence of trehalose was found to effectively inhibit this lipid peroxidation damage. nih.gov The mechanism appears to involve trehalose's ability to scavenge free radicals, thereby protecting cellular components, particularly membranes, from oxidative injuries. allinno.comnih.govresearchgate.net This defense mechanism is crucial for cell survival under various types of oxidative stress. nih.gov
Osmoprotective Properties
Maintenance of Turgor and Osmotic Balance
When external water potential decreases, plant cells accumulate solutes to lower their internal water potential, thereby maintaining a water potential gradient that favors water retention or uptake. researchgate.net This process of osmotic adjustment helps to maintain cell turgor even as the plant experiences water stress. nih.govresearchgate.net Sugars are one of the major classes of osmo-active molecules involved in this regulation. nih.gov
By increasing the intracellular solute concentration, trehalose helps modulate the cell's osmolarity, preventing water loss and maintaining the turgor pressure necessary for cellular functions. researchgate.net This adaptation is a crucial strategy for cells to preserve their integrity and survive in environments with limited water availability. researchgate.net
Mitigation of Oxidative Stress
This compound plays a significant role in protecting cells from oxidative stress by mitigating the damaging effects of reactive oxygen species (ROS). nih.govresearchgate.net Oxidative stress occurs when there is an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, leading to damage to proteins, lipids, and DNA.
Trehalose has been shown to act as a free radical scavenger. allinno.comresearchgate.net In studies using Saccharomyces cerevisiae, cells induced to accumulate trehalose showed markedly increased viability upon exposure to a free radical-generating system. researchgate.net A mutant strain unable to synthesize trehalose was significantly more sensitive to killing by oxygen radicals. researchgate.net This protective capacity is linked to trehalose's ability to reduce oxidative damage to cellular proteins. researchgate.net
In myoblasts exposed to hydrogen peroxide, trehalose treatment was found to alleviate the decrease in cell viability, reduce intracellular ROS, and decrease lipid peroxidation. nih.gov The mechanism involves the upregulation of key proteins in the cellular antioxidant response, such as Nrf2, which activates protective pathways. nih.gov Furthermore, trehalose has been shown to reduce intracellular oxidation in models of neurodegenerative diseases, highlighting its potential as a broad-spectrum antioxidant. mdpi.com By scavenging free radicals and supporting cellular antioxidant systems, trehalose helps maintain cellular integrity under conditions of oxidative stress. allinno.comnih.gov
| Organism/Cell Type | Oxidative Stressor | Observed Protective Effects of Trehalose | References |
|---|---|---|---|
| Saccharomyces cerevisiae | Menadione | Increased cell viability, decreased lipid peroxidation. | nih.gov |
| Saccharomyces cerevisiae | H₂O₂/Iron | Increased cell viability, reduced oxidative damage to proteins. | researchgate.net |
| C2C12 Myoblasts | Hydrogen Peroxide (H₂O₂) | Attenuated decrease in cell viability, reduced intracellular ROS and lipid peroxidation. | nih.gov |
| Human Red Blood Cells | High Glucose Concentration | Inhibited lipid peroxidation damage. | nih.gov |
| Humanized Yeast (ALS model) | General Oxidative Stress | Decreased levels of intracellular oxidation, increased Sod1 activity. | mdpi.com |
Free Radical Scavenging Activity
This compound exhibits significant antioxidant properties, directly contributing to its bioprotective effects by scavenging free radicals. upm.edu.mymdpi.com This non-reducing disaccharide has been shown in multiple studies to protect cells from the damaging effects of oxidative stress. mdpi.comresearchgate.net The accumulation of trehalose within cells enhances their resistance to oxygen radicals. mdpi.com The mechanism of this protection is believed to involve the direct interaction of trehalose with free radicals, thereby neutralizing them before they can cause cellular damage. mdpi.com
Research has demonstrated that this compound can effectively reduce the accumulation of reactive oxygen species (ROS) induced by various stressors. mdpi.com For instance, in studies involving hydrogen peroxide-induced oxidative stress, trehalose treatment has been shown to lower the levels of intracellular ROS. mdpi.com This free radical scavenging activity is a key component of its ability to protect biological structures from oxidative damage.
Protection of Cellular Components from Reactive Oxygen Species
Beyond its direct free radical scavenging, this compound plays a crucial role in protecting vital cellular components, such as proteins and lipids, from the detrimental effects of reactive oxygen species (ROS). mdpi.com Oxidative stress can lead to the formation of carbonyl groups on proteins, promoting their aggregation, and can cause lipid peroxidation in cell membranes, compromising their integrity. mdpi.com
This compound has been shown to mitigate this damage. In various experimental models, the presence of trehalose has been correlated with a reduction in lipid peroxidation. mdpi.com Furthermore, it helps in preserving the activity of key antioxidant enzymes that are the cell's natural defense against ROS. researchgate.netnih.govresearchgate.net Studies have demonstrated that trehalose treatment can maintain or even increase the activity of enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT) under conditions of oxidative stress. researchgate.netnih.gov By bolstering these endogenous antioxidant defenses, this compound provides a multi-faceted approach to protecting cellular components from oxidative damage.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Organism/Cell Type | Stressor | Effect of Trehalose Treatment | Reference |
| Superoxide Dismutase (SOD) | Rice Seedlings | Copper | Increased activity | researchgate.net |
| Catalase (CAT) | Rice Seedlings | Copper | Increased activity | researchgate.net |
| Glutathione Peroxidase (GPx) | Diabetic Rats | Streptozotocin | Increased activity | nih.gov |
| Superoxide Dismutase (SOD) | Diabetic Rats | Streptozotocin | Increased activity | nih.gov |
| Ascorbate Peroxidase (APX) | Cherry Tomato | Postharvest Ripening | Increased activity | upm.edu.my |
| Lipoxygenase (LOX) | Cherry Tomato | Postharvest Ripening | Inhibited activity | upm.edu.my |
Modulation of Autophagy and Cellular Homeostasis
mTOR-Independent and mTOR-Dependent Autophagy Induction
A significant aspect of the bioprotective function of this compound is its ability to induce autophagy, a cellular process responsible for the degradation and recycling of damaged cellular components. nih.govnih.gov The primary mechanism by which trehalose activates autophagy is through an mTOR (mechanistic target of rapamycin)-independent pathway. nih.govnih.gov This is a crucial distinction, as the mTOR pathway is a central regulator of cell growth and metabolism, and its inhibition can have widespread cellular effects. nih.gov By acting independently of mTOR, trehalose can trigger a cytoprotective autophagic response without directly interfering with this major signaling hub. nih.govnih.gov
While the mTOR-independent pathway is the predominant mechanism, some studies suggest that this compound may also have indirect effects on the mTOR pathway. For instance, by creating a state of perceived cellular starvation, trehalose can lead to the activation of pathways that can influence mTOR signaling. However, the direct induction of autophagy by trehalose is consistently reported as being independent of mTOR. This allows for the potential of additive or synergistic effects when combined with mTOR inhibitors like rapamycin in clearing aggregate-prone proteins.
Activation of AMPK and TFEB Pathways
The induction of autophagy by this compound is mediated through the activation of key signaling pathways, notably the AMP-activated protein kinase (AMPK) and Transcription Factor EB (TFEB) pathways. mdpi.comnih.govresearchgate.netnih.gov
AMPK is a crucial cellular energy sensor that becomes activated in response to low energy levels (a high AMP:ATP ratio). researchgate.net this compound can indirectly activate AMPK by creating a state of perceived nutrient deprivation. mdpi.com Once activated, AMPK can initiate autophagy through the phosphorylation of downstream targets. researchgate.netnih.gov Studies have shown that trehalose treatment leads to increased phosphorylation and activation of AMPK. nih.govnih.gov
TFEB is a master regulator of lysosomal biogenesis and autophagy. mdpi.com this compound has been demonstrated to promote the nuclear translocation of TFEB. mdpi.com In its inactive state, TFEB is phosphorylated and resides in the cytoplasm. Trehalose is thought to promote the dephosphorylation of TFEB, allowing it to move into the nucleus where it can activate the transcription of genes involved in autophagy and lysosomal function. mdpi.com
Clearance of Damaged Proteins and Organelles
A major consequence of the trehalose-induced autophagy is the enhanced clearance of damaged proteins and organelles, which is particularly relevant in the context of neurodegenerative diseases characterized by the accumulation of misfolded protein aggregates. nih.govresearchgate.netresearchgate.net By stimulating the autophagic process, this compound facilitates the sequestration and degradation of these toxic protein aggregates. nih.govresearchgate.netresearchgate.net
Numerous studies have shown that trehalose treatment can reduce the levels of mutant huntingtin protein in models of Huntington's disease and alpha-synuclein in models of Parkinson's disease. nih.govresearchgate.net This clearance is not limited to protein aggregates; the enhanced autophagy also helps in the removal of damaged mitochondria (mitophagy), which is crucial for maintaining cellular health and preventing apoptosis. The ability of this compound to promote the clearance of these cellular components is a cornerstone of its bioprotective effects against proteotoxicity.
Table 2: Effect of this compound on the Clearance of Protein Aggregates
| Protein Aggregate | Disease Model | Effect of Trehalose Treatment | Reference |
| Mutant Huntingtin | Huntington's Disease | Reduced aggregation | researchgate.net |
| Alpha-synuclein | Parkinson's Disease | Reduced aggregation | nih.gov |
| Ubiquitinated proteins | Oxygen-glucose deprivation | Prevented aggregation | researchgate.net |
Influence on Cellular Energy Metabolism (e.g., via T6P signaling)
This compound can influence cellular energy metabolism, and while much of the detailed understanding of its signaling comes from plant biology, the core components have relevance in other organisms. researchgate.netmdpi.comhhu.de A key signaling molecule in this process is trehalose-6-phosphate (B3052756) (T6P), the precursor to trehalose. researchgate.netmdpi.comhhu.de In plants, T6P acts as a signal for sucrose availability and regulates carbohydrate metabolism and growth. hhu.denih.gov
In other organisms, while the direct role of exogenous trehalose on T6P signaling is still being fully elucidated, its impact on energy metabolism is evident through the activation of AMPK. nih.govresearchgate.netnih.gov As previously mentioned, AMPK is a master regulator of cellular energy homeostasis. researchgate.netmdpi.com By activating AMPK, this compound can shift the cell towards a more catabolic state, promoting the breakdown of stored energy reserves and enhancing cellular stress resistance. nih.govnih.gov This influence on energy metabolism is intrinsically linked to its ability to induce autophagy, creating a coordinated response to perceived nutrient scarcity and promoting cellular survival. mdpi.comresearchgate.net
Ecological and Physiological Roles of D + Trehalose Dihydrate in Diverse Organisms
In Microorganisms (Bacteria, Yeast, Fungi)
In microorganisms, trehalose (B1683222) is a key metabolite with both functional and structural significance. nih.gov It can be synthesized and degraded through various pathways, often induced in response to adverse environmental conditions. nih.gov
Adaptation to Abiotic Stresses (Heat, Cold, Desiccation, Osmotic Stress)
Trehalose is a vital compatible solute and stress protectant in numerous microorganisms, enabling them to withstand a variety of harsh environmental conditions. researchgate.netsemanticscholar.org Its accumulation helps maintain cellular integrity and function during abiotic stress. nih.govnih.gov
Heat and Cold Stress: Trehalose has been shown to protect microbial cells from both high and low-temperature extremes. tandfonline.com For instance, an Escherichia coli mutant unable to synthesize trehalose exhibited poor survival at 4°C compared to its wild-type counterpart. tandfonline.com In yeast, the intracellular concentration of trehalose directly correlates with its tolerance to freezing. oup.com Heat treatments that induce trehalose biosynthesis have been shown to increase the freeze tolerance of fungal spores. oup.com The protective mechanism is attributed to its ability to stabilize proteins and membranes, preventing denaturation and damage. oup.comresearchgate.net
Desiccation and Osmotic Stress: As an osmoprotectant, trehalose plays a crucial role in protecting cells from dehydration and high osmotic pressure. semanticscholar.orgnih.gov In Escherichia coli, adaptation to osmotic stress involves an initial rapid accumulation of potassium ions and glutamate, which are later replaced by the synthesis and accumulation of trehalose for long-term adaptation. oup.com This disaccharide is highly effective at replacing water molecules, forming a glassy matrix around biomolecules that preserves their structure and function in a dehydrated state. researchgate.netnih.gov This property is essential for the survival of many microorganisms in environments prone to drying out. nih.gov
Role in Virulence and Pathogenesis of Specific Microbial Species
Beyond its protective functions, trehalose and its metabolic pathways are significantly involved in the virulence and pathogenicity of diverse microbial species. nih.govnih.gov The specific roles, however, are often pathogen-specific. nih.govnih.gov
Mycobacterium tuberculosis (Mtb): In Mtb, the causative agent of tuberculosis, trehalose is an essential metabolite for growth and virulence. nih.govasm.org It is a key precursor for cell wall glycolipids, such as trehalose dimycolate (TDM), which is crucial for the pathogen's ability to evade the host immune system. nih.govresearchgate.net Furthermore, the recycling of trehalose released during cell wall remodeling is critical for Mtb to establish an infection, and mutants lacking the ability to import trehalose are attenuated in infection models. nih.gov
Pseudomonas aeruginosa: In this opportunistic pathogen, trehalose metabolism contributes to its virulence in plants. Mutants of P. aeruginosa unable to synthesize trehalose show significantly reduced growth in Arabidopsis thaliana leaves. tandfonline.comnih.gov It is proposed that the bacterium secretes trehalose, creating an osmotic gradient that causes the efflux of nitrogen-rich nutrients from the plant cells, thereby promoting the pathogen's growth. tandfonline.com
Fungi: In pathogenic fungi, trehalose biosynthesis is critical for virulence. Enzymes involved in its synthesis are key to traits such as the ability to grow at human body temperature (37°C), capsule production, and cell wall integrity. tandfonline.comnih.gov As the trehalose biosynthetic pathway is absent in mammals, it is considered an attractive target for the development of new antifungal drugs. tandfonline.comnih.gov
Structural Component of Microbial Cell Walls (e.g., Mycobacteria)
Trehalose is a fundamental structural constituent of the complex cell wall of mycobacteria, including Mycobacterium tuberculosis. nih.govasm.org It serves as the scaffold for numerous essential glycolipids that define the cell envelope's architecture and impermeability. asm.orgresearchgate.net
The most well-known of these is trehalose dimycolate (TDM), also known as cord factor. asm.orgresearchgate.net TDM is a major component of the mycomembrane's outer leaflet and is critical for Mtb's structural integrity and virulence. researchgate.net The biosynthesis process involves trehalose monomycolate (TMM), which acts as a carrier molecule to transport mycolic acids from the cytoplasm to the periplasm. nih.govasm.org Within the periplasm, the antigen 85 complex facilitates the transfer of a mycolyl group from one TMM molecule to another, forming TDM and releasing a free trehalose molecule. nih.govnih.gov This free trehalose is then recycled back into the cell by the LpqY-SugABC transporter, a process essential for the pathogen's survival and virulence. nih.govrsc.org
Interplay with Other Compatible Solutes
Microorganisms often accumulate a mixture of compatible solutes to adapt to environmental stress, and trehalose frequently functions alongside other osmoprotectants. oup.com
In Ectothiorhodospira halochloris, a haloalkaliphilic bacterium, glycine betaine is the primary compatible solute, but it can also accumulate trehalose and ectoine as secondary solutes, depending on nutrient availability. oup.com Similarly, in the model halophilic bacterium Chromohalobacter salexigens, ectoine and hydroxyectoine are the main solutes for osmo- and thermoprotection, respectively, but trehalose acts as a secondary compatible solute, providing additional tolerance to high salinity and temperature. nih.gov In some acidophilic bacteria, trehalose is synthesized as the sole or one of the primary compatible solutes in response to elevated osmotic strength. researchgate.net This demonstrates that while trehalose is a potent protectant on its own, its role can be complemented or supplemented by other compatible solutes to provide robust protection against a range of environmental challenges. oup.comnih.gov
In Plants
While typically present in trace amounts in most higher plants, trehalose and its precursor, trehalose-6-phosphate (B3052756) (T6P), play significant roles in regulating growth, development, and stress responses. nih.govmaxapress.com
Response to Abiotic Stresses (Drought, Salinity, Temperature Extremes)
Trehalose accumulation is a key mechanism for enhancing plant tolerance to various abiotic stresses. researchgate.netmaxapress.com It functions as an osmoprotectant, stabilizing membranes and proteins under stress conditions. researchgate.netnih.gov
Drought: Trehalose helps plants counter the damaging effects of drought by maintaining cellular membrane integrity, regulating stomatal closure to conserve water, and protecting photosynthetic machinery. notulaebotanicae.roresearchgate.net Transgenic rice plants engineered to accumulate trehalose have demonstrated significantly higher tolerance to drought stress. nih.gov The accumulation of trehalose helps stabilize biological structures by forming a glassy state, which is particularly effective in resisting desiccation. researchgate.net
Salinity: High salt concentrations create osmotic stress and ionic toxicity in plants. Trehalose accumulation helps mitigate these effects by contributing to osmotic adjustment and maintaining ion homeostasis. frontiersin.org In tomato plants subjected to salt stress, the application of trehalose was shown to alleviate growth inhibition and reduce the Na+/K+ ratio. frontiersin.org Genetically modified plants with enhanced trehalose biosynthesis also show improved tolerance to salinity. nih.govcabidigitallibrary.org
Temperature Extremes: Trehalose is involved in plant responses to both cold and heat stress. maxapress.comresearchgate.net During cold stress, which can cause osmotic stress and damage to cell membranes, trehalose accumulation helps by increasing the content of other osmotic regulators like proline and soluble sugars. maxapress.commaxapress.com Under heat stress, trehalose can protect photosynthetic components, helping to maintain their function and promoting recovery after the stress is removed. frontiersin.org
Table 1: Effects of Trehalose on Plants Under Abiotic Stress
| Stress Type | Organism | Observed Effects of Trehalose | Citation(s) |
|---|---|---|---|
| Drought | Rice | Enhanced resistance, upregulation of stress-related genes. | maxapress.com |
| Drought | Arabidopsis thaliana | Increased trehalose levels, more tolerant to drought. | nih.gov |
| Drought | General | Maintains cellular membranes, regulates stomata, protects photosynthesis. | notulaebotanicae.ro |
| Salinity | Rice | Decreased Na+/K+ ratio in seedlings. | frontiersin.org |
| Salinity | Tomato | Alleviated growth inhibition, improved mineral ion homeostasis. | frontiersin.org |
| Salinity | General | Overexpression of biosynthesis genes leads to enhanced tolerance. | nih.gov |
| Cold | Maize | Increased antioxidant enzyme activities, maintained cell membrane stability. | maxapress.com |
| Cold | Rice | Regulated water absorption in mycorrhizal symbiotic rice. | maxapress.com |
| Heat | Emmenopterys henryi | Alleviated heat-induced chlorophyll degradation, promoted photosynthetic recovery. | frontiersin.org |
Regulatory Functions of Trehalose-6-Phosphate (T6P) in Plant Development
Research has demonstrated that T6P is indispensable for normal plant development. uniumbioscience.com It has been shown to be essential for embryonic and vegetative growth, as well as for determining the timing of flowering and the specification of cell fate. frontiersin.org T6P promotes plant growth and triggers developmental phase transitions when sugar is abundant. frontiersin.org One of the key mechanisms by which T6P exerts its influence is through the inhibition of the Sucrose-non-fermenting1-related kinase1 (SnRK1). frontiersin.orgportlandpress.com SnRK1 is a crucial energy sensor that becomes active under low-energy conditions, inhibiting growth to conserve resources. frontiersin.org When sucrose levels are high, the corresponding increase in T6P inhibits SnRK1 activity, thereby relieving the repression on growth and promoting biosynthetic processes. portlandpress.comoup.com This intricate regulatory network ensures that plant growth and development are tightly coupled with the available energy resources. portlandpress.com
Impact on Carbohydrate Partitioning and Photosynthesis
Trehalose-6-phosphate plays a central role in regulating the allocation and utilization of carbohydrates within the plant. portlandpress.com As a signal of sucrose availability, T6P influences how carbon is partitioned between various metabolic pathways and distributed to different parts of the plant. portlandpress.comoup.com This regulatory function is critical for balancing the supply of sugars from source tissues, such as leaves, with the demand from sink tissues, like roots, flowers, and developing seeds. nih.gov
Studies have shown that manipulating T6P levels can significantly alter carbohydrate metabolism. For instance, increased T6P levels have been linked to the promotion of starch synthesis in leaves. frontiersin.orgnih.gov T6P can activate ADP-glucose pyrophosphorylase (AGPase), a key enzyme in the starch biosynthesis pathway, via a thioredoxin-mediated process. frontiersin.org This suggests a mechanism by which high sucrose levels, and consequently high T6P, can lead to the storage of excess carbon as starch. frontiersin.orgnih.gov
Furthermore, T6P has a demonstrable impact on photosynthesis. Altering T6P levels can affect the photosynthetic capacity of leaves. frontiersin.orgnih.gov This is partly due to the influence of T6P on leaf development and cell division, but also through a more direct regulation of genes involved in photosynthesis, such as those encoding the RuBisCo enzyme. frontiersin.orgnih.gov Research in transgenic maize has shown that decreasing T6P in reproductive tissues can lead to higher photosynthetic rates in the leaves for a longer duration, suggesting that T6P in sink tissues can signal to the source leaves to adjust their photosynthetic activity to meet demand. oup.comnih.gov This highlights the role of the T6P/SnRK1 signaling pathway as a major regulator of the whole-plant source-sink balance, ultimately impacting crop yield. portlandpress.comoup.com
Impact of Altered T6P Levels on Plant Physiology
| Experimental Change in T6P Level | Observed Effect on Plant Physiology | Key Research Finding | Organism Studied |
|---|---|---|---|
| Increased T6P | Promotion of starch synthesis | T6P activates AGPase, a key enzyme in starch synthesis. frontiersin.orgnih.gov | Arabidopsis thaliana |
| Decreased T6P in reproductive tissues | Increased photosynthetic rate in leaves | Maintained higher rates of photosynthesis for a longer period during the reproductive phase. oup.comnih.gov | Maize (Zea mays) |
| Increased T6P | Inhibition of SnRK1 activity | T6P accumulation under high sucrose conditions inhibits the SnRK1 energy sensor, promoting growth. portlandpress.comoup.com | Arabidopsis thaliana |
| Decreased T6P | Altered gene expression for primary and secondary metabolism | Down-regulation of primary metabolism and up-regulation of secondary metabolism, particularly lipid-related pathways. oup.comnih.gov | Maize (Zea mays) |
In Invertebrates
In contrast to plants, many invertebrates utilize trehalose as a major hemolymph (blood) sugar and a primary source of energy. oup.comfrontiersin.org It also plays a crucial role in protecting these organisms against a variety of environmental stresses. researchgate.net
Stress Tolerance (e.g., Desiccation in Anhydrobiotic Organisms)
One of the most remarkable roles of trehalose in invertebrates is its function as a potent protectant against extreme desiccation, a state known as anhydrobiosis ("life without water"). mdpi.comjst.go.jp Many anhydrobiotic organisms, including certain species of nematodes, rotifers, and insects, accumulate high concentrations of trehalose as they dry out. nih.gov This accumulation of trehalose is critical for their survival.
The protective mechanism of trehalose is twofold. Firstly, it is hypothesized to replace water molecules, forming hydrogen bonds with proteins and membranes, thereby preserving their structural integrity in the absence of water. nih.gov Secondly, at very low water content, trehalose can form a glassy, vitrified state, which effectively immobilizes cellular components and prevents damage. nih.gov The larvae of the sleeping chironomid, Polypedilum vanderplanki, are a prime example of an anhydrobiotic insect that accumulates massive amounts of trehalose to survive complete dehydration. nih.govpnas.org
While trehalose is a common protectant in many anhydrobiotic invertebrates, it is noteworthy that some species, such as certain tardigrades and bdelloid rotifers, can achieve anhydrobiosis with very low or undetectable levels of trehalose, suggesting the existence of alternative protective mechanisms. nih.govnih.gov
Metabolic Signaling and Energy Source Roles
Beyond its role in stress tolerance, trehalose is the primary circulating sugar in the hemolymph of most insects, analogous to glucose in vertebrates. researchgate.netnih.gov It is synthesized in the fat body, the insect equivalent of the liver, and transported throughout the body to provide energy for various physiological processes, including flight, growth, and metamorphosis. oup.comresearchgate.net During periods of high energy demand, such as flight, trehalose levels in the hemolymph decrease rapidly as it is hydrolyzed into two glucose molecules by the enzyme trehalase to fuel cellular respiration. mdpi.comoup.com
The metabolism of trehalose in insects is under tight hormonal control. nih.gov Hypertrehalosemic hormones stimulate the production and release of trehalose from the fat body into the hemolymph, while hypotrehalosemic hormones promote its uptake and degradation by tissues. nih.gov This hormonal regulation ensures a stable supply of energy to meet the insect's metabolic needs. nih.gov
In addition to its direct role as an energy source, trehalose metabolism is also involved in metabolic signaling. The levels of trehalose and its precursors can influence various developmental and physiological processes. researchgate.net For instance, trehalose metabolism is linked to chitin synthesis, a crucial component of the insect exoskeleton, and plays a role in molting and metamorphosis. oup.comresearchgate.net
Comparative Analysis of Trehalose Accumulation and Stress Response Mechanisms Across Taxa
The accumulation of trehalose and its role in stress response varies significantly across different biological kingdoms. In bacteria and fungi, trehalose often serves as a compatible solute, accumulating to high intracellular concentrations to counteract osmotic stress and protect against desiccation and extreme temperatures. researchgate.netnih.gov
In plants, as previously discussed, trehalose itself is generally present at low levels, with its precursor T6P acting as a critical signaling molecule that integrates metabolic status with growth and development. frontiersin.org While some "resurrection plants" that can tolerate extreme dehydration do accumulate sugars like sucrose, high levels of trehalose are not a common strategy for stress tolerance in most vascular plants. nih.gov
Invertebrates, particularly insects, represent a group where trehalose serves a dual function as both a primary energy source and a stress protectant. frontiersin.org The ability to accumulate high concentrations of trehalose is a key adaptation for survival in harsh environments, especially for anhydrobiotic species. nih.gov However, even within invertebrates, the reliance on trehalose for anhydrobiosis is not universal, as evidenced by some tardigrade species. nih.gov
This comparative analysis reveals an evolutionary divergence in the function of the trehalose metabolic pathway. While the fundamental biochemical pathway for trehalose synthesis is conserved, its physiological role has been adapted to meet the specific needs of different organisms and their ecological niches. In some, it is a primary osmolyte and protectant; in others, it has evolved into a sophisticated signaling system or a major currency of energy metabolism.
Comparative Roles of Trehalose Across Different Taxa
| Taxon | Primary Role of Trehalose | Accumulation Levels in Response to Stress | Key Functions |
|---|---|---|---|
| Bacteria | Compatible solute, stress protectant | High | Osmotic stress tolerance, desiccation resistance, thermotolerance. researchgate.netnih.gov |
| Fungi | Stress protectant, energy reserve | High | Protection against desiccation, heat, and oxidative stress; regulation of metabolism. nih.gov |
| Plants | Signaling molecule (as T6P) | Low (trehalose), T6P levels fluctuate with sucrose | Regulation of growth, development, carbohydrate partitioning, and photosynthesis. frontiersin.orgportlandpress.com |
| Invertebrates (especially insects) | Energy source, stress protectant | High (especially in anhydrobiotic species) | Primary hemolymph sugar for energy, desiccation tolerance (anhydrobiosis). oup.comnih.gov |
Advanced Analytical Methodologies for D + Trehalose Dihydrate Research
Spectroscopic Techniques
Spectroscopic methods are indispensable for probing the molecular characteristics of D(+)-Trehalose dihydrate in various states.
Molecular dynamics (MD) simulations offer an atomic-level understanding of the interactions between this compound and its surrounding environment, particularly water and biomolecules. These computational studies have been instrumental in explaining its superior bioprotective capabilities.
In the context of protein stabilization, MD simulations support the "preferential exclusion" or "water replacement" hypothesis. rsc.orgbiorxiv.org It has been observed that trehalose (B1683222) molecules are largely excluded from the immediate surface of proteins, leading to preferential hydration of the protein. rsc.orgrsc.org This exclusion helps to maintain the native structure of the protein. rsc.org Furthermore, trehalose slows down protein dynamics by interacting with and reducing the mobility of the protein's hydration water. rsc.orgnih.gov Atomistic MD simulations have shown that trehalose reduces the number of internal hydrogen bonds within protein molecules by binding to the protein's hydration water. nih.govchemrxiv.org Trehalose has been found to form more hydrogen bonds with water compared to sucrose. nih.govacs.org When interacting with lipid membranes, MD simulations indicate that trehalose binds to the phospholipid headgroups, replacing water molecules and establishing hydrogen bonds with the carbonyl and phosphate (B84403) groups. nih.gov
Table 1: Key Findings from Molecular Dynamics Simulations of this compound Interactions
| Interacting Species | Key Findings | References |
|---|---|---|
| Water | Reduces the dynamics of surrounding water molecules. nih.gov | nih.gov |
| Induces minimal changes to the overall water structure. acs.org | acs.org | |
| Forms stable, long-lived hydrogen bonds with water. nih.gov | nih.gov | |
| Proteins | Preferentially excluded from the protein surface. rsc.orgrsc.org | rsc.orgrsc.org |
| Slows down protein dynamics by interacting with hydration water. rsc.orgnih.gov | rsc.orgnih.gov | |
| Reduces internal hydrogen bonds within the protein. nih.govchemrxiv.org | nih.govchemrxiv.org | |
| Lipid Membranes | Binds to phospholipid headgroups. nih.gov | nih.gov |
| Replaces water molecules at the membrane surface. nih.gov | nih.gov | |
| Forms hydrogen bonds with carbonyl and phosphate groups. nih.gov | nih.gov |
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to investigate the conformational states of this compound. These methods are sensitive to changes in molecular structure and hydrogen bonding.
Fourier Transform Infrared (FTIR) spectroscopy has been employed to study the different physical states of trehalose, including the dihydrate crystal, anhydrous forms, and amorphous solids. researchgate.net The symmetric and antisymmetric stretching vibrations of the glycosidic linkage are particularly informative, revealing at least three distinct backbone conformations. researchgate.net Attenuated Total Reflection FTIR (ATR-FTIR) spectra of this compound show characteristic sharp absorption bands in the mid-IR region, which are consistent across samples generated by different crystallization methods. acs.org
Raman spectroscopy has been utilized to monitor the dehydration of this compound single crystals, revealing the simultaneous presence of multiple polymorphic forms and amorphous material during the process. researchgate.net It is also a valuable tool for studying protein-water-trehalose interactions and can be used to assess desiccation-induced conformational changes in proteins in the presence of trehalose. nih.gov Terahertz (THz) spectroscopy, a low-frequency vibrational spectroscopy, has also been applied to distinguish between anhydrous trehalose and trehalose dihydrate, with their distinct absorption peaks attributed to differences in hydration and intermolecular interactions. nih.gov
Table 2: Characteristic Vibrational Frequencies of this compound
| Spectral Region (cm⁻¹) | Assignment | Technique | References |
|---|---|---|---|
| 3600–2800 | O-H stretching vibrations | ATR-FTIR | acs.org |
| 1650 | H-O-H bending of water | ATR-FTIR | acs.org |
| 1000–800 | C-O and C-C stretching | ATR-FTIR | acs.org |
| 2800-3600 | O-H and C-H stretching | Raman | researchgate.net |
| Below 200 | Intermolecular vibrations | Far-infrared | riken.jp |
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound in solution and for studying its interactions with other molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum of this compound provides information on the proton environments within the molecule. guidechem.com The ¹³C NMR spectrum reveals two distinct signals for the carbon atoms, corresponding to the two glucose units of the trehalose molecule. guidechem.comchemicalbook.comhmdb.ca The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the conformation of the molecule and its interactions with the solvent and other solutes.
While specific fluorescence studies on this compound are not extensively documented in the readily available literature, calorimetric techniques provide significant insights into the thermodynamics of its interactions. Isothermal titration calorimetry (ITC) is a powerful method for characterizing the binding interactions between molecules. It can be used to determine the thermodynamic parameters of trehalose binding to proteins and other macromolecules, providing information on the enthalpy and entropy changes associated with these interactions.
Differential scanning calorimetry (DSC) is another valuable calorimetric technique used to study the phase transitions of this compound, such as its melting point and glass transition temperature. researchgate.net The high glass transition temperature of trehalose is a key factor in its ability to form a stable amorphous matrix, which is crucial for its lyoprotective effects. nih.gov
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.
High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a widely used and robust method for the analysis of this compound. nih.govunion.edu This technique is particularly suitable for quantifying trehalose in various samples due to its reliability and ability to separate trehalose from other disaccharides. nih.govacs.org
The separation is typically achieved using a carbohydrate-specific column, such as an amino-functionalized silica (B1680970) column. nih.govmagtech.com.cn The mobile phase often consists of a mixture of acetonitrile (B52724) and water. nih.govmagtech.com.cn The RID is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the detector cell, making it well-suited for the detection of non-UV absorbing compounds like trehalose.
The HPLC-RID method has been validated for the quantification of trehalose and its related substances. biospectra.us The limit of detection (LOD) and limit of quantification (LOQ) for trehalose using this method are in the millimolar range, making it suitable for samples with relatively high concentrations of the sugar. nih.govacs.org For instance, one study reported an LOD of 0.6 mM and an LOQ of 2.2 mM for trehalose. nih.govacs.org The dynamic range for quantification typically spans from the low millimolar to around 100 mM. nih.govacs.org
Table 3: Typical HPLC-RID Parameters for this compound Analysis
| Parameter | Typical Value/Condition | References |
|---|---|---|
| Column | Waters High-Performance Carbohydrate Column (250 x 4.6 mm, 4 µm) | nih.gov |
| Mobile Phase | Acetonitrile:Water (e.g., 77:23) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 35 °C | nih.gov |
| Detector | Refractive Index Detector (RID) | nih.govunion.edu |
| Injection Volume | 50 µL | nih.gov |
| Retention Time | Varies with conditions (e.g., 33.2 min) | nih.govresearchgate.net |
Liquid Chromatography–Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS/MS)
Liquid Chromatography, coupled with tandem mass spectrometry (LC-MS/MS), stands as a premier analytical tool for the direct and highly sensitive quantification of trehalose in complex biological samples. nih.govresearchgate.net This method offers significant advantages in specificity and detection limits compared to other techniques. researchgate.netnih.gov In a typical LC-MS/MS assay, trehalose is first separated from other sample components via liquid chromatography before being detected by a mass spectrometer. nih.govnih.gov The use of a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode allows for highly specific detection by monitoring unique precursor-to-product ion transitions for trehalose. nih.govacs.org
To ensure accuracy, an internal standard, such as the isotopically labeled 13C12-trehalose or maltose (B56501), is often used. nih.govresearchgate.net The use of 13C12-trehalose is particularly advantageous as it allows for a shorter analysis time without compromising data quality. nih.govresearchgate.net LC-MS/MS-based assays have demonstrated exceptional sensitivity, with limits of detection (LOD) and quantification (LOQ) reported in the nanomolar range, making them ideal for samples with low trehalose concentrations. nih.govacs.org For instance, one study reported an LOD of 22 nM and an LOQ of 28 nM for trehalose. nih.govacs.org The broad dynamic range of this method, spanning 3 to 4 orders of magnitude (e.g., 0.03 to 100 μM), further underscores its versatility. nih.govacs.org
Ultra-High-Performance Liquid Chromatography (UHPLC), when coupled with high-resolution mass spectrometry (HRMS), provides even greater resolution and speed. nih.gov This advanced technique enables the simultaneous quantification of this compound and its metabolic precursors, like trehalose 6-phosphate, without the need for derivatization, streamlining sample preparation and analysis. nih.gov
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Dynamic Range |
|---|---|---|---|
| LC-MS/MS | 22 nM | 28 nM | 0.03 - 100 µM |
| Enzymatic Assay | 6.3 µM | 21 µM | Micromolar Range |
| HPLC-RID | 0.6 mM | 2.2 mM | 2.2 - 100 mM |
Hydrophilic Interaction Liquid Chromatography (HILIC)
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of highly polar compounds like sugars and their phosphorylated derivatives. nih.govresearchgate.net Given the strong polarity of trehalose and its intermediate, trehalose 6-phosphate (T6P), HILIC is a relevant and effective choice for their analysis. nih.govnih.gov This method typically uses a polar stationary phase and a mobile phase with a high concentration of a buffered organic solvent, such as acetonitrile. nih.gov
HILIC coupled with mass spectrometry (HILIC-MS) has been successfully developed for determining trehalose and T6P levels in various biological matrices, including plant seedlings. nih.govnih.gov The technique demonstrates excellent resolving power, capable of separating T6P from its isomers, such as sucrose-6-phosphate, within a reasonable timeframe. nih.gov HILIC-MS offers considerable improvements in sensitivity over other methods like anion-exchange chromatography (AEC)-MS and capillary electrophoresis-MS (CE-MS), with one study reporting a limit of detection for T6P as low as 3.5 nM in plant extracts. nih.gov Furthermore, high-speed HILIC methods can achieve separation of sugar phosphates in as little as 3 minutes, significantly enhancing throughput. nih.gov The versatility of HILIC also allows for its use in non-targeted metabolomic analyses, providing a broader view of the metabolic landscape in addition to quantifying specific target molecules. nih.gov
Capillary Electrophoresis–Mass Spectrometry (CE-MS)
Capillary Electrophoresis–Mass Spectrometry (CE-MS) is a powerful analytical technique that separates charged metabolites based on their charge and size under an electric field. nih.gov This method is highly effective for analyzing a wide range of charged, polar, and hydrophilic compounds, making it suitable for metabolomics studies. nih.govelsevierpure.com The key advantages of CE-MS include its high resolution, efficiency, speed, and extremely low sample consumption. chromatographyonline.comnih.gov
While not as sensitive as HILIC-MS for certain applications like T6P analysis in plants, where its LOD was reported to be 80 nM, CE-MS remains a valuable tool. nih.gov Its orthogonal separation mechanism compared to liquid chromatography makes it a complementary technique to LC-MS for comprehensive characterization of complex biological samples. chromatographyonline.com In the field of biotherapeutics, CE-MS has been shown to outperform LC-MS in the detection of hydrophilic, acidic, and low molecular weight peptides. chromatographyonline.com The technique can be readily applied to various biological samples, and its ability to analyze both cations and anions makes it a versatile platform for metabolic research. nih.gov
Enzymatic Quantification Assays
Enzymatic assays provide a relatively simple, rapid, and cost-effective method for quantifying this compound. nih.govneogen.com These assays are based on a series of coupled enzymatic reactions. nih.govacs.org The principle involves the specific hydrolysis of trehalose into two molecules of D-glucose by the enzyme trehalase. nih.govsigmaaldrich.com The resulting glucose is then phosphorylated to glucose-6-phosphate (G-6-P) by hexokinase. Subsequently, the enzyme glucose-6-phosphate dehydrogenase catalyzes the oxidation of G-6-P to gluconate-6-phosphate. nih.govacs.org This final step is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADP+) to NADPH. nih.govmegazyme.com
The amount of NADPH produced is directly proportional to the amount of glucose, and therefore twice the amount of trehalose originally in the sample. megazyme.com The concentration of trehalose can be determined by measuring the increase in absorbance at 340 nm due to the formation of NADPH. sigmaaldrich.commegazyme.com While LC-MS/MS is more sensitive, the enzymatic assay is well-suited for the rapid quantification of trehalose at micromolar concentrations. nih.govacs.org However, a key limitation is that it measures trehalose indirectly, and high levels of endogenous glucose in a sample can interfere with the assay, leading to high background absorbance. nih.govacs.org
Isotopic Labeling and Tracing in Metabolic Flux Analysis
Isotopic labeling is a powerful technique used in Metabolic Flux Analysis (MFA) to trace the flow of atoms through metabolic pathways and quantify the rates (fluxes) of intracellular reactions. nih.govmdpi.com This approach involves introducing a substrate enriched with a stable isotope, such as carbon-13 (13C), into a biological system. creative-proteomics.comnih.gov By tracking the incorporation of these heavy isotopes into trehalose and other metabolites, researchers can elucidate the specific metabolic pathways contributing to its synthesis. nih.govresearchgate.net
This methodology is particularly useful for distinguishing between different carbon sources for trehalose synthesis. For example, by using 13C-labeled glucose, one can measure the carbon flux into trehalose directly from glycolysis. nih.gov Conversely, using other labeled sources like 13C-aspartate allows for the unambiguous estimation of trehalose synthesized via gluconeogenesis. nih.gov The combination of steady-state metabolite measurements with 13C-based carbon flux analysis provides a comprehensive and quantitative understanding of cellular metabolic states. nih.gov The analysis of the resulting isotope labeling patterns in metabolites is typically performed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. mdpi.com This sophisticated approach moves beyond simple concentration measurements to reveal the dynamic activity of metabolic networks. creative-proteomics.com
Genetic and Genomic Approaches for Investigating Trehalose Metabolism
Understanding the regulation of trehalose metabolism at a molecular level is greatly advanced by genetic and genomic approaches. These methods focus on identifying and characterizing the genes that encode the key enzymes in the trehalose biosynthetic pathway. mdpi.com The primary enzymes are trehalose-6-phosphate (B3052756) synthase (TPS), which synthesizes trehalose-6-phosphate (T6P) from glucose-6-phosphate and UDP-glucose, and trehalose-6-phosphate phosphatase (TPP), which dephosphorylates T6P to produce trehalose. nih.govmdpi.com
Genome-wide identification studies have successfully cataloged the TPS and TPP gene families in numerous plant species, including peach, sweet orange, and quinoa. mdpi.comnih.govmdpi.com By performing bioinformatics and phylogenetic analyses, researchers can classify these genes into distinct subfamilies and predict their functions. mdpi.comnih.gov Gene expression analysis, often using quantitative reverse-transcriptase polymerase chain reaction (qRT-PCR), reveals how the expression of specific TPS and TPP genes changes in different tissues or in response to various stimuli, such as abiotic stress or phytohormones. nih.govnih.gov These studies provide critical insights into the functional roles of individual genes and how they contribute to growth, development, and stress tolerance by regulating trehalose and T6P levels. mdpi.commdpi.com
Applications of D + Trehalose Dihydrate in Scientific Research and Biotechnology
Biomaterial Preservation and Stabilization Technologies
The unique molecular structure of trehalose (B1683222), formed by an α,α-1,1 glycosidic linkage between two glucose units, contributes to its high glass transition temperature and stability. nih.gov These characteristics make it an exceptional excipient for protecting biological structures from environmental stresses such as freezing and drying. nih.gov
In the realm of non-clinical research, D(+)-Trehalose dihydrate is extensively investigated as a cryoprotective agent (CPA) for the preservation of various cell and tissue types. It is often used to supplement standard penetrating cryoprotectants like dimethyl sulfoxide (DMSO), leading to enhanced cell recovery and improved functional outcomes after thawing. nih.gov Research indicates that trehalose has an optimal concentration range, typically between 100 mM and 400 mM, for effective cryopreservation. nih.gov
One of the key mechanisms by which trehalose protects cells during freezing is by inhibiting the formation of damaging ice crystals. nih.govresearchgate.net It also helps to stabilize cell membranes and proteins against cold denaturation. nih.govnih.gov Studies have shown that the addition of trehalose can significantly increase the viability of cryopreserved tissues. For instance, the viability of adipose tissue was increased by 80% with the addition of 250 mM trehalose to the freezing media. nih.gov Similarly, combining 500 mM trehalose with 10% DMSO resulted in a notable increase in the post-thaw live cell count of human fetal skin, from 44% to 65%. nih.gov
The table below summarizes key findings from research on the use of trehalose in the cryopreservation of different cell types for research purposes.
| Cell/Tissue Type | Trehalose Concentration | Key Findings |
| Adipose Tissue | 250 mM | 80% increase in viability. nih.gov |
| Human Fetal Skin | 500 mM (with 10% DMSO) | Increased post-thaw live cell count from 44% to 65%. nih.gov |
| Human Embryonic Kidney (HEK) Cells (3D cultures) | 150 mM (pre-incubation) followed by 1200 mM | Achieved a viability of 36.0±7.4% when used as a sole cryoprotectant. tandfonline.com |
| Peripheral Blood Stem Cells (CD34+) | 1 M | Improved cell survival after thawing compared to standard procedures with Me2SO. nih.gov |
It is important to note that for maximal efficacy, trehalose should ideally be present both inside and outside the cell. nih.gov However, as a non-penetrating cryoprotectant, its delivery into the intracellular space remains a key area of research. nih.govnih.gov
Lyophilization, or freeze-drying, is a common technique for preserving proteins, enzymes, and other biopharmaceuticals. This compound serves as an effective lyoprotectant, maintaining the structural integrity and biological activity of these molecules during the dehydration process. opsdiagnostics.com It achieves this by forming a stable, amorphous glassy matrix that protects the biomolecules from degradation. nih.gov
The protective mechanism of trehalose in lyophilization is multifaceted. The "water replacement hypothesis" suggests that trehalose molecules form hydrogen bonds with the protein, effectively replacing the water molecules that are removed during drying, thus preserving the protein's native conformation. nih.govresearchgate.net Additionally, the high glass transition temperature (Tg) of trehalose is crucial. nih.gov Plasma samples freeze-dried with trehalose exhibit a high Tg of 72±3.4°C, ensuring they remain in a stable glassy state at ambient storage temperatures. nih.gov This vitrification significantly slows down molecular mobility and damaging chemical reactions. nih.gov
Research has demonstrated the superiority of trehalose over other sugars in certain applications. For instance, in stabilizing pyrophosphatase and glucose 6-phosphate dehydrogenase against heat, trehalose was found to be approximately twice as effective as the same molar concentration of sucrose and maltose (B56501). nih.gov
The following table highlights the effectiveness of trehalose as a lyoprotectant for various biomolecules.
| Biomolecule | Key Findings on Lyophilization with Trehalose |
| Hen Egg White Lysozyme | Synergistic stabilizing effect when used with ionic salts. nih.gov |
| Human Growth Hormone (hGH) | Correlation between storage stability and the structure and dynamics in the glassy solid formed with trehalose. |
| Plasma Proteins | Prevents drying-induced turbidity and changes in secondary structure; forms a glassy state with a high Tg (72±3.4°C). nih.gov |
| Laccase (enzyme) | Co-encapsulation with trehalose in polymersomes preserved up to 81% of its activity after 2 months of desiccated storage at room temperature. pharmaexcipients.com |
Liposomes and vesicles are widely used in research as model membrane systems and for the encapsulation and delivery of various molecules. However, they are often unstable during storage. This compound has been shown to be highly effective in stabilizing these structures during dehydration and rehydration processes. bohrium.comliposomes.ca
When liposomes are freeze-dried in the presence of trehalose, it prevents their fusion and leakage of encapsulated contents upon rehydration. bohrium.comnih.gov Research has shown that with trehalose present both inside and outside the liposomal bilayer, nearly 100% of a trapped solute can be retained after a freeze-drying and rehydration cycle. bohrium.comnih.gov The concentration of trehalose is a critical factor; for instance, large unilamellar vesicles show no significant structural changes when prepared with 125 mM or higher concentrations of trehalose. liposomes.ca
The stabilizing effect of trehalose on liposomes is attributed to its ability to depress the phase transition temperature of the lipids, thereby maintaining them in a liquid crystalline phase even in the dry state. bohrium.comnih.gov While other sugars also offer protection, studies have indicated that trehalose is often the most effective. liposomes.ca
Development of Trehalose-Based Materials for Research
The unique properties of trehalose have inspired the development of novel trehalose-based materials for various research applications in biotechnology. acs.orgnih.gov These materials often exhibit enhanced stabilizing properties compared to trehalose alone. nih.gov
Scientists have developed methods to synthesize linear polymers with trehalose units either integrated into the polymer backbone or as pendant groups. acs.orgnih.gov These trehalose-containing polymers have been shown to be superior protein stabilizers compared to free trehalose. nih.gov
Trehalose-based hydrogels and nanogels are another important class of materials. acs.org These cross-linked networks can encapsulate and protect sensitive biomolecules. For example, trehalose-containing hydrogels can offer tunable release and degradation profiles for encapsulated proteins. acs.org Furthermore, trehalose-based nanoparticles have demonstrated greater efficacy than trehalose alone in preventing protein fibrillation. nih.gov
The synthesis of these polymeric systems can follow different strategies:
Step-growth polymerization: Incorporates trehalose directly into the polymer backbone. acs.org
Chain-growth polymerization: Links trehalose to monomers as side chains. acs.org
The development of trehalose-based encapsulation and delivery systems is a significant area of research, particularly for overcoming the challenge of delivering trehalose into cells for cryopreservation. nih.govnih.gov Since trehalose does not readily cross the cell membrane, various nanocarriers are being explored to facilitate its intracellular delivery. nih.govnih.gov
Examples of such systems include:
Thermally responsive nanocapsules: These can encapsulate trehalose and release it inside cells in response to temperature changes. One study demonstrated that up to 0.3 M trehalose could be delivered into NIH 3T3 fibroblasts using this method. nih.gov
pH-responsive nanoparticles: Genipin-cross-linked Pluronic F127-chitosan nanoparticles have been developed to efficiently encapsulate trehalose for intracellular delivery. researchgate.net
Biomimetic nanoparticles: Apatite nanoparticles have been shown to interact with the lipid bilayer of red blood cells, enhancing the delivery of trehalose and significantly increasing cell survival after cryopreservation. researchgate.net
These nanocarrier systems not only facilitate the delivery of trehalose but also protect it from enzymatic degradation, thereby enhancing its protective effects. mdpi.com
As a Model Compound in Fundamental Biochemical and Biophysical Studies
This compound serves as a crucial model compound in fundamental biochemical and biophysical research due to its unique properties as a non-reducing disaccharide. Its interaction with water and its stabilizing effects on biomolecules make it an ideal candidate for investigating the principles that govern biological systems under stress.
Investigating Water-Solute Interactions
The interaction between solutes and water is fundamental to understanding biological processes. This compound is particularly interesting in this regard because of its significant impact on the properties of aqueous solutions.
One key aspect of trehalose's interaction with water is its effect on water dynamics. Trehalose has been shown to slow down the dynamics of water molecules more effectively than other disaccharides like sucrose. rsc.org This "slaving" of water dynamics, in turn, reduces the dynamics of proteins hydrated by this water, contributing to their stabilization. rsc.org The superior ability of trehalose to reduce water mobility is a key factor in its bioprotective effects.
The "water replacement hypothesis" is a long-standing theory explaining trehalose's protective mechanism during dehydration. mdpi.com This theory posits that trehalose molecules replace the water molecules that form a hydration shell around biomolecules, thereby maintaining their structural integrity in the absence of water. mdpi.com This is achieved through the formation of hydrogen bonds between trehalose and the biomolecules. researchgate.net
| Property | Observation in this compound Solutions | Reference |
|---|---|---|
| Effect on Water Structure | Induces minor modifications to the bulk water structure but significantly affects the hydration shell. | researchgate.net |
| Hydrogen Bonding | Forms shorter hydrogen bonds with water compared to water-water hydrogen bonds. | researchgate.net |
| Water Dynamics | Slows down the dynamics of surrounding water molecules more effectively than sucrose. | rsc.org |
| Mechanism of Protection | Acts via the "water replacement hypothesis" to maintain biomolecular structure during dehydration. | mdpi.com |
Studying Protein Folding and Stability
This compound is widely recognized for its ability to stabilize proteins against various stresses, including heat, desiccation, and freezing. nih.govnih.gov This has made it an invaluable tool for studying the principles of protein folding and what contributes to protein stability.
One of the primary mechanisms by which trehalose stabilizes proteins is through preferential exclusion. nih.gov In an aqueous environment, trehalose molecules are preferentially excluded from the immediate vicinity of the protein surface, leading to preferential hydration of the protein. nih.govrsc.org This phenomenon increases the thermodynamic cost of exposing the protein's hydrophobic core during unfolding, thus favoring the compact, folded state. researchgate.net
Furthermore, trehalose's high glass transition temperature is a significant factor in its protective effects, particularly during freeze-drying (lyophilization). nih.govnih.gov As water is removed, the trehalose solution becomes highly viscous and eventually forms a glassy, amorphous solid. This glassy matrix physically restricts the movement of protein molecules, preventing them from unfolding and aggregating. nih.gov
Studies comparing trehalose with other disaccharides, such as sucrose, have revealed that while both offer protection, trehalose is generally superior. rsc.org This enhanced stabilization is attributed to several factors, including its greater ability to slow down the dynamics of hydration water and its less direct interaction with the protein surface, which results in a less perturbed protein structure. rsc.org
| Stabilization Mechanism | Description | Reference |
|---|---|---|
| Preferential Exclusion | Trehalose is excluded from the protein surface, leading to preferential hydration and favoring the folded state. | nih.govrsc.org |
| Vitrification | Forms a glassy matrix during drying, physically restricting protein motion and preventing unfolding. | nih.gov |
| Water Dynamics Modulation | Slows down the dynamics of hydration water, which in turn slows down protein dynamics. | rsc.org |
Biotechnological Production and Engineering
The increasing applications of trehalose in various industries have driven research into efficient and cost-effective production methods. Biotechnological approaches, particularly those involving microbial fermentation and enzymatic synthesis, are at the forefront of these efforts.
Microbial Production of Trehalose
A variety of microorganisms, including bacteria, yeast, and fungi, naturally synthesize and accumulate trehalose as a protective osmolyte. nih.govmicrobiologyjournal.org This natural ability has been harnessed for the biotechnological production of trehalose. The primary microbial biosynthetic route is the two-step TPS/TPP pathway, where trehalose-6-phosphate (B3052756) synthase (TPS) and trehalose-6-phosphate phosphatase (TPP) are the key enzymes. nih.govnih.gov
Industrially, trehalose is often produced using enzymatic methods. nih.gov One common method involves two enzymes: maltooligosyltrehalose synthase (MTSase) and maltooligosyltrehalose trehalohydrolase (MTHase), which convert starch into trehalose. nih.govmdpi.com A simpler, one-step enzymatic process utilizes trehalose synthase (TreS) to convert maltose into trehalose. nih.govmdpi.com This method is attractive due to its simplicity and potential for high conversion yields. nih.gov
Bacterial species are a major source of the enzymes used in trehalose biosynthesis. microbiologyjournal.org Research continues to identify and characterize new trehalose synthases from various microbial sources with desirable properties for industrial applications, such as high thermal stability or efficiency at low temperatures. asm.org
Genetic Engineering of Organisms for Enhanced Trehalose Production (for research)
To improve the yield and efficiency of trehalose production for research purposes, genetic engineering of various organisms has been extensively explored. This involves the heterologous expression of genes encoding key enzymes in the trehalose biosynthesis pathways.
Microorganisms like Escherichia coli and Saccharomyces cerevisiae have been engineered to overproduce trehalose. nih.gov For instance, the expression of trehalose synthase genes in these hosts has been a common strategy. nih.gov In one study, a high-sugar tolerant strain of S. cerevisiae was engineered to display trehalose synthase on its cell surface, creating a whole-cell biocatalyst for efficient trehalose production from maltose. nih.gov
Plants have also been a target for genetic engineering to enhance trehalose accumulation, primarily with the goal of improving stress tolerance. researchgate.netfrontiersin.org The expression of bacterial or yeast trehalose biosynthesis genes, such as otsA and otsB from E. coli, in plants like tobacco, rice, and potato has been shown to increase their tolerance to abiotic stresses. frontiersin.org However, the accumulation of the intermediate trehalose-6-phosphate can sometimes lead to undesirable phenotypic changes. frontiersin.org Therefore, strategies involving the co-expression of both TPS and TPP genes are often employed to mitigate these effects. frontiersin.org
| Organism | Genetic Engineering Strategy | Outcome for Research | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Cell surface display of trehalose synthase. | Development of a whole-cell biocatalyst for efficient trehalose production. | nih.gov |
| Lactococcus lactis | Engineering of the trehalose synthesis pathway. | Improved survival under acid stress conditions. | nih.gov |
| Tobacco, Rice, Potato | Heterologous expression of bacterial or yeast trehalose biosynthesis genes. | Increased tolerance to abiotic stresses like drought. | frontiersin.org |
Research on Pathogen Physiology and Drug Target Discovery
Trehalose plays a significant role in the physiology and virulence of many pathogenic microorganisms, including bacteria and fungi. nih.govnih.gov This has made the trehalose biosynthesis pathway an attractive target for the development of novel antimicrobial drugs, as this pathway is absent in mammals. nih.govnih.gov
In many pathogenic fungi, such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, the enzymes involved in trehalose biosynthesis are crucial for their virulence. nih.gov These enzymes are linked to processes like cell wall integrity, stress responses, and the ability to grow at host temperatures. nih.govnih.gov Therefore, inhibiting these enzymes could represent a promising antifungal strategy.
Similarly, in bacterial pathogens like Mycobacterium tuberculosis, the trehalose metabolic pathways are essential for their survival and pathogenesis. researchgate.net Trehalose is a key component of the mycobacterial cell wall, and its metabolism is intertwined with the production of important virulence factors. nih.gov The enzymes of the trehalose biosynthesis pathways in these bacteria are being investigated as potential targets for new anti-tuberculosis drugs. nih.gov
The role of trehalose in pathogen physiology extends beyond being a structural component or a stress protectant. In some pathogens, trehalose or its metabolites may also act as signaling molecules that regulate metabolism and virulence. nih.gov Research in this area aims to further elucidate these complex regulatory networks to identify new points of intervention for antimicrobial therapies.
Targeting Trehalose Metabolism in Fungal and Mycobacterial Pathogens
The metabolic pathways associated with this compound present a compelling target for the development of novel antimicrobial agents, particularly against fungal and mycobacterial pathogens. nih.govtandfonline.com This is primarily because trehalose is crucial for the survival, virulence, and structural integrity of these microorganisms, while being absent in mammals. nih.govnih.govnih.gov This inherent difference provides a therapeutic window, allowing for selective targeting of the pathogen's metabolic processes with a lower risk of host toxicity. nih.govtandfonline.com
In fungi, trehalose metabolism is deeply intertwined with the organism's ability to withstand stress and establish infection. nih.govtandfonline.com The biosynthesis of trehalose, and its intermediate trehalose-6-phosphate (T6P), plays a critical role in regulating carbon metabolism. nih.gov T6P, for instance, is a key regulator of glycolytic flux through the inhibition of hexokinases. nih.gov Genetic studies in pathogenic fungi like Candida albicans and Cryptococcus species have demonstrated that the enzymes responsible for trehalose synthesis, trehalose-6-phosphate synthase (Tps1) and trehalose-6-phosphate phosphatase (Tps2), are essential for virulence. nih.govtandfonline.com Deletion of the genes encoding these enzymes leads to heightened sensitivity to oxidative stress, a critical factor for successful colonization of host tissues. nih.govtandfonline.com Furthermore, a direct link has been established between trehalose metabolism and the structural integrity of the fungal cell wall, a well-established target for existing antifungal drugs. nih.gov For example, mutants of C. albicans lacking Tps1 exhibit significant defects in their cell wall architecture and show increased susceptibility to phagocytosis. nih.gov
Similarly, in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, trehalose metabolism is indispensable for viability and pathogenesis. nih.govnih.gov Trehalose is a fundamental component of the mycobacterial cell wall, forming the core of essential glycolipids such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM), also known as cord factor. nih.govacs.org These molecules are not only integral to the structural barrier of the bacterium but are also key immunomodulators. acs.org The biosynthesis and transport of these mycolic acid-containing compounds are mediated by a series of enzymes and transporters, including the polyketide synthase Pks13, the transporter MmpL3, and the Antigen 85 (Ag85) complex, all of which are considered promising drug targets. nih.gov Moreover, Mtb can utilize trehalose as a carbon and energy source and as a protectant against various environmental stresses, including osmotic stress and desiccation. nih.govresearchgate.net The enzymes involved in the trehalose utilization pathways (TUPs) are therefore also being actively investigated as potential targets for novel anti-tubercular drugs. nih.gov
The following table summarizes key enzymes in the trehalose metabolism of fungal and mycobacterial pathogens that are being explored as drug targets.
| Target Enzyme/Complex | Pathogen(s) | Role in Pathogen | Key Research Findings |
| Trehalose-6-Phosphate Synthase (Tps1) | Fungal pathogens (Candida albicans, Cryptococcus neoformans) | Catalyzes the first step in trehalose biosynthesis. Essential for virulence and stress resistance. | Deletion of the TPS1 gene results in attenuated virulence and increased susceptibility to oxidative stress. nih.gov |
| Trehalose-6-Phosphate Phosphatase (Tps2) | Fungal pathogens | Catalyzes the final step in trehalose biosynthesis. | Null mutants show hypersensitivity to oxidative stress, which is critical for in vivo tissue colonization. tandfonline.com |
| Antigen 85 (Ag85) Complex | Mycobacterium tuberculosis | A family of mycolyltransferases (Ag85A, Ag85B, Ag85C) that are crucial for the synthesis of TDM and the final steps of mycolic acid attachment to the cell wall. nih.gov | Considered a viable target for developing new anti-tubercular drugs. nih.gov These enzymes exhibit broad substrate specificity, which can be exploited for the development of diagnostic probes. nih.gov |
| MmpL3 | Mycobacterium tuberculosis | A transporter protein responsible for exporting TMM across the plasma membrane. nih.gov | Essential for the viability of Mtb, making it an attractive drug target. nih.gov |
| Polyketide Synthase 13 (Pks13) | Mycobacterium tuberculosis | Essential for the synthesis of mycolic acids, which are subsequently attached to trehalose. nih.gov | Genetic studies have shown that Pks13 is essential for the viability of mycobacteria. nih.gov |
| Trehalose Synthase (TreS) | Mycobacterium tuberculosis | Interconverts trehalose and maltose, playing a role in the central carbon metabolism of Mtb. acs.orgresearchgate.net | Inhibition of TreS can block the trehalose catalytic shift, a metabolic remodeling mechanism crucial for Mtb persister formation. acs.org |
Development of Trehalose Analogues as Research Probes or Inhibitors
The essential roles of trehalose metabolism in pathogenic fungi and mycobacteria have spurred the development of synthetic trehalose analogues. These modified molecules serve dual purposes: as research probes to investigate and visualize cellular processes, and as potential therapeutic inhibitors of key enzymes in the trehalose pathways. rsc.orgmdpi.com
A significant area of research has focused on creating trehalose analogues that can be used for imaging and detection of mycobacteria. mdpi.comresearchgate.net By attaching fluorescent tags or bioorthogonal handles to the trehalose scaffold, researchers have been able to visualize the uptake and incorporation of these probes into the mycobacterial cell wall. nih.govrsc.org For example, fluorescein-containing trehalose probes have been successfully used to label M. tuberculosis both in culture and within infected macrophages, providing a valuable tool for studying the bacterium's cell biology. nih.gov Similarly, trehalose analogues functionalized with fluorine have been developed for imaging mycobacteria using techniques like Focused Ion Beam Secondary Ion Mass Spectrometry (FIB-SIMS). rsc.org The promiscuity of the Antigen 85 complex in processing a variety of trehalose analogues has been instrumental in the success of these imaging strategies. nih.govresearchgate.net
In addition to their use as imaging agents, trehalose analogues are being designed as specific inhibitors of enzymes involved in trehalose metabolism. asm.orgnih.gov These inhibitors aim to disrupt essential cellular processes, leading to the demise of the pathogen. For instance, small molecule inhibitors of Tps1 in fungal pathogens have been identified that exhibit fungicidal activity and render the fungi unable to survive at elevated temperatures. asm.org A notable example is the water-soluble inhibitor 4456dh, which was developed through structure-guided optimization and has shown promise as an early-stage antifungal drug candidate. asm.org In the context of tuberculosis, trehalose analogues such as 2-TreNH₂ and 6-TreAz have been shown to potently block the action of TreS, an enzyme involved in the trehalose catalytic shift that is critical for the formation of drug-tolerant persister cells. acs.org Furthermore, some trehalose analogues have been designed to be resistant to degradation by the pathogen's own enzymes, such as trehalases. rsc.orgnih.gov Asymmetric trehalose analogues, where one glucose unit is replaced by mannose or galactose, have been shown to be resistant to degradation by mycobacterial trehalase while still being metabolized and incorporated into the cell envelope. rsc.org
The following table provides an overview of some of the trehalose analogues that have been developed and their applications in scientific research.
| Trehalose Analogue | Modification | Application | Key Research Findings |
| FITC-trehalose | Fluorescein isothiocyanate conjugate | Fluorescent probe for imaging M. tuberculosis | Allows for selective and sensitive detection of M. tuberculosis within infected mammalian macrophages. nih.gov |
| Fluorinated trehalose analogues (F-Tre) | Systematic modification with fluorine at various positions | Probes for imaging mycobacteria | Can be incorporated into mycobacterial cell-surface glycolipids and visualized using FIB-SIMS. rsc.org |
| 4456dh | Small molecule inhibitor | Inhibitor of fungal Tps1 | Suppresses trehalose synthesis, exerts a fungicidal effect, and inhibits thermotolerance in fungal pathogens. asm.org |
| 2-TreNH₂ and 6-TreAz | Amino and azido modifications | Inhibitors of M. tuberculosis TreS | Potently block the TreS-mediated trehalose catalytic shift and potentiate the effects of frontline TB drugs. acs.org |
| Mannotrehalose and Galactotrehalose | Asymmetric analogues with one glucose replaced by mannose or galactose | Research probes resistant to enzymatic degradation | Resistant to degradation by mycobacterial trehalase but are still incorporated into the mycobacterial cell envelope. rsc.org |
| 6-azido-6-deoxy-α,α'-trehalose | Azido modification at the 6-position | Antimycobacterial compound | Interferes with cell wall synthesis in Mycobacterium aurum, inhibiting its growth. researchgate.net |
Emerging Research Frontiers and Future Perspectives
Understanding Trehalose's Role in Cellular Aging and Stress Resilience Mechanisms
The accumulation of D(+)-Trehalose dihydrate in organisms capable of surviving extreme environmental conditions has long pointed to its profound role in cellular stress resilience. Emerging research is now connecting these protective functions to the fundamental mechanisms of cellular aging, revealing trehalose (B1683222) as a molecule of significant interest in gerontology. The key to its anti-aging potential appears to lie in its ability to bolster cellular housekeeping and defense systems that typically decline with age.
A primary mechanism by which trehalose is thought to combat age-related cellular decline is through the induction of autophagy. Autophagy is the body's natural process of cleaning out damaged cells, misfolded proteins, and dysfunctional organelles to regenerate newer, healthier cells. The efficiency of this critical quality-control process diminishes with age, leading to the accumulation of cellular "garbage" that is a hallmark of many age-related diseases, particularly neurodegenerative disorders. Trehalose has been identified as a potent, mTOR-independent inducer of autophagy. This is significant because the mTOR pathway is a central regulator of aging, and its inhibition is linked to lifespan extension. By activating autophagy, trehalose helps clear toxic protein aggregates, such as those associated with Huntington's and Parkinson's diseases, thereby maintaining cellular proteostasis and function.
Directly complementing its role in autophagy, trehalose also functions as a chemical chaperone, directly inhibiting the misfolding and aggregation of proteins. Under conditions of cellular stress, proteins can lose their proper three-dimensional structure and clump together, forming toxic aggregates. Trehalose stabilizes the native conformation of proteins, preventing this aggregation and preserving their function. This chaperone-like activity is a crucial stress-resilience mechanism that directly counteracts a major driver of age-related cellular damage.
Furthermore, trehalose contributes significantly to resilience against oxidative stress, a key factor in the aging process. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage to lipids, proteins, and DNA. Trehalose has been shown to enhance the cell's antioxidant defenses, in part by activating the Nrf2 signaling pathway, a master regulator of the antioxidant response. It can increase the activity of key antioxidant enzymes and may also act directly as a scavenger of free radicals, thereby reducing the burden of oxidative damage that accumulates with age.
The influence of trehalose on cellular senescence—a state of irreversible growth arrest that contributes to aging—is an area of active investigation and appears to be complex. Some studies suggest that by mitigating oxidative stress and promoting autophagy, trehalose may delay the onset of premature senescence. Conversely, other research has found that high concentrations of trehalose can induce a beneficial, temporary, and non-inflammatory "pro-healing" senescence-like state in fibroblasts, which promotes tissue repair. This suggests a nuanced, context-dependent role for trehalose in managing senescent cell fates, which is a critical frontier for future research.
Table 5: Mechanisms of Trehalose in Cellular Aging and Stress Resilience
| Mechanism | Cellular Process | Impact on Aging and Stress Resilience |
|---|---|---|
| Autophagy Induction | Degradation and recycling of damaged cellular components and protein aggregates. | Clears accumulated cellular debris, reduces proteotoxicity, and maintains cellular homeostasis, counteracting age-related decline in this process. |
| Protein Chaperoning | Stabilization of protein native structures and prevention of misfolding. | Directly inhibits the formation of toxic protein aggregates, a hallmark of many age-related neurodegenerative diseases. |
| Oxidative Stress Resistance | Activation of antioxidant pathways (e.g., Nrf2) and scavenging of reactive oxygen species (ROS). | Reduces cumulative damage to macromolecules caused by oxidative stress, a major contributor to the aging process. |
| Modulation of Senescence | Influencing the entry into and the phenotype of senescent cells. | May delay premature senescence under stress or induce a beneficial, pro-reparative senescent state, depending on the context. |
Q & A
Q. What formulation strategies enhance trehalose’s performance in inhalable dry powder delivery systems?
- Answer : Optimize spray-drying parameters (e.g., 10–100% feed rate) to produce microparticles with aerodynamic diameters <5 µm. Use SEM to confirm spherical morphology and Karl Fischer titration to control residual moisture. Evaluate aerosolization efficiency via Next-Generation Impactor (NGI) testing under varying shear stresses (e.g., 0.5–2.0 N/m²) .
Methodological Considerations
- Data Contradiction Analysis : Discrepancies in cryopreservation outcomes may arise from cell-type-specific permeability to trehalose. Use fluorescence-activated cell sorting (FACS) with membrane-impermeable dyes to assess trehalose internalization efficiency .
- Experimental Design : For structural studies, ensure controlled dehydration (e.g., 40°C under vacuum) and validate sample homogeneity via polarized light microscopy to avoid partial crystallinity artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
